molecular formula C11H12BrNO B136515 N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 157701-33-2

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B136515
CAS No.: 157701-33-2
M. Wt: 254.12 g/mol
InChI Key: BSZWXNUSLPNWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Bromo-2,3-dihydro-1H-inden-5-yl)acetamide is a specialized organic compound that serves as a valuable synthetic intermediate in advanced pharmaceutical research and development. Its molecular architecture, featuring the indane core structure, makes it a versatile building block for the construction of more complex, biologically active molecules. This compound plays a crucial role in medicinal chemistry, particularly in the exploration and development of novel drug candidates targeting neurological disorders and inflammatory diseases. The structure of this acetamide derivative allows for targeted chemical modifications, enabling researchers to explore structure-activity relationships and optimize the properties of potential therapeutic agents. It is exclusively for use in laboratory research settings. This product is strictly for professional, research applications and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-7(14)13-11-6-9-4-2-3-8(9)5-10(11)12/h5-6H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZWXNUSLPNWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2CCCC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439316
Record name 5-acetamido-6-bromoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157701-33-2
Record name 5-acetamido-6-bromoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is a substituted indane derivative. The indane scaffold is of interest in medicinal chemistry due to its presence in various biologically active compounds. This technical guide provides a summary of the known chemical properties of this compound. It is important to note that while basic chemical identifiers are available, detailed experimental data and comprehensive biological studies on this specific compound are not extensively reported in publicly accessible literature.

Chemical Properties

The fundamental chemical properties of this compound have been primarily determined through computational methods and are available from various chemical suppliers. A summary of these properties is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₂BrNOChemUniverse, PubChem[1]
Molecular Weight 254.13 g/mol ChemUniverse
CAS Number 157701-33-2ChemUniverse
MDL Number MFCD09263981ChemUniverse
Purity ≥97% (as offered by suppliers)ChemUniverse
Computed XLogP3 2.2PubChem[1]
Computed Topological Polar Surface Area 29.1 ŲPubChem[1]
Computed Complexity 231PubChem[1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not extensively documented. However, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions for the formation of similar N-aryl acetamides.

Hypothetical Synthesis Protocol

A potential method for the synthesis of this compound could involve the acylation of 6-bromo-2,3-dihydro-1H-inden-5-amine. The following represents a generalized, theoretical workflow.

Step 1: Nitration of 5-bromo-2,3-dihydro-1H-indene 5-bromo-2,3-dihydro-1H-indene would first be nitrated to introduce a nitro group, which can subsequently be reduced to an amine.

Step 2: Reduction of 5-bromo-6-nitro-2,3-dihydro-1H-indene The nitro-substituted indane would then be reduced to the corresponding amine, 6-bromo-2,3-dihydro-1H-inden-5-amine, using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.

Step 3: Acetylation of 6-bromo-2,3-dihydro-1H-inden-5-amine The final step would be the N-acetylation of the amine with acetic anhydride or acetyl chloride in the presence of a base to yield this compound.

Disclaimer: This is a theoretical protocol and has not been experimentally validated based on available literature. Researchers should conduct their own optimization and characterization.

Visualization of Hypothetical Synthesis Workflow

Hypothetical_Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Acetylation start 5-bromo-2,3-dihydro-1H-indene step1_reagents HNO₃ / H₂SO₄ start->step1_reagents product1 5-bromo-6-nitro-2,3-dihydro-1H-indene step1_reagents->product1 step2_reagents SnCl₂ / HCl or H₂, Pd/C product1->step2_reagents product2 6-bromo-2,3-dihydro-1H-inden-5-amine step2_reagents->product2 step3_reagents Acetic Anhydride / Pyridine product2->step3_reagents final_product This compound step3_reagents->final_product

Caption: A hypothetical three-step synthesis workflow for this compound.

Biological Activity and Signaling Pathways

As of the latest review of scientific literature, there are no specific studies detailing the biological activity or the mechanism of action of this compound. Consequently, its role in any signaling pathway has not been elucidated. The broader class of acetamide derivatives has been investigated for a wide range of biological activities, but direct extrapolation to this specific molecule is not appropriate without dedicated research.

Conclusion

This compound is a chemical compound for which basic identifying information is available. However, a significant gap exists in the scientific literature regarding its experimental physicochemical properties, detailed and validated synthesis protocols, and its biological activities. This guide serves as a summary of the currently available information and highlights the need for further research to fully characterize this molecule and explore its potential applications in drug discovery and development. Professionals interested in this compound are encouraged to undertake foundational research to establish its properties and potential biological relevance.

References

In-depth Technical Guide: N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide, a compound of interest in synthetic and medicinal chemistry.

Physicochemical Properties

The core quantitative data for this compound is summarized in the table below. This information is crucial for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

PropertyValueSource
Molecular FormulaC₁₁H₁₂BrNO[1][2][3]
Molecular Weight254.13 g/mol [1]
Monoisotopic Mass253.01023 Da[4]
CAS Number157701-33-2[2]

Molecular Structure and Connectivity

The structural arrangement of atoms within this compound is a key determinant of its chemical reactivity and biological activity. The following diagram illustrates the connectivity of the constituent atoms.

Figure 1: Atomic connectivity of this compound.

Experimental Considerations

While specific experimental protocols for the synthesis of this compound were not detailed in the initial search, a general approach can be inferred from related syntheses of N-aryl acetamides. A common method involves the acylation of the corresponding amine (6-bromo-2,3-dihydro-1H-inden-5-amine) with an acetylating agent such as acetic anhydride or acetyl chloride, typically in the presence of a base.

A generalized workflow for such a synthesis is depicted below.

start Start: 6-bromo-2,3-dihydro-1H-inden-5-amine reagents React with Acetic Anhydride or Acetyl Chloride in the presence of a base (e.g., pyridine, triethylamine) start->reagents Step 1 reaction Acylation Reaction reagents->reaction Step 2 workup Aqueous Workup (e.g., extraction with an organic solvent) reaction->workup Step 3 purification Purification (e.g., recrystallization, column chromatography) workup->purification Step 4 product Product: this compound purification->product Step 5 analysis Characterization (e.g., NMR, Mass Spectrometry, Melting Point) product->analysis Step 6

Figure 2: Generalized synthetic workflow for this compound.

References

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide: A Review of Available Technical Data

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 157701-33-2

For researchers, scientists, and drug development professionals, this document summarizes the currently available technical information for N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, detailed experimental protocols, in-depth biological activity data, and established signaling pathways involving this compound are not publicly available at this time. This suggests that this compound is likely a novel research compound or a synthetic intermediate with limited published characterization.

Chemical and Physical Properties

The primary available data for this compound pertains to its basic chemical and physical properties, sourced from various chemical suppliers. This information is summarized in the table below for clear reference.

PropertyValueSource
CAS Number 157701-33-2ChemUniverse
Molecular Formula C₁₁H₁₂BrNOChemUniverse
Molecular Weight 254.13 g/mol ChemUniverse
Purity Typically ≥97%ChemUniverse
MDL Number MFCD09263981ChemUniverse

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are not readily found in the public domain. The compound is commercially available from several suppliers, indicating that synthetic routes have been developed. However, these proprietary methods are not disclosed in published literature.

For researchers interested in the synthesis of similar compounds, a general procedure for the bromination of acetamide is available, though this does not specifically describe the synthesis of the title compound.

Biological Activity and Signaling Pathways

There is currently no published data detailing the biological activity of this compound. Consequently, its mechanism of action and any potential involvement in cellular signaling pathways remain unknown. Researchers investigating this compound would need to conduct initial screening and mechanism-of-action studies to elucidate its biological function.

Logical Workflow for Characterization

Given the limited information, a logical experimental workflow for the characterization of this compound would involve initial validation of its identity and purity, followed by a series of screening assays to determine its biological effects.

logical_workflow cluster_initial Initial Characterization cluster_screening Biological Screening cluster_elucidation Mechanism of Action start Obtain Compound (CAS: 157701-33-2) qc Quality Control (Purity, Identity Verification) start->qc cell_viability Cell Viability/ Toxicity Assays qc->cell_viability phenotypic Phenotypic Screening cell_viability->phenotypic target_based Target-Based Screening cell_viability->target_based hit_validation Hit Validation phenotypic->hit_validation target_based->hit_validation pathway_analysis Signaling Pathway Analysis hit_validation->pathway_analysis

Caption: A logical workflow for the initial characterization and biological screening of this compound.

Conclusion

This compound is a chemical entity for which foundational scientific data is largely absent from public-facing resources. While its basic chemical properties are known, a comprehensive understanding of its synthesis, experimental use, and biological significance awaits further investigation. The information provided herein serves as a baseline for researchers and drug development professionals, highlighting the nascent stage of research concerning this particular molecule. Future studies are necessary to unlock its potential utility and to populate the knowledge gaps identified in this review.

Uncharted Territory: An Inquiry into the Biological Potential of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

To Researchers, Scientists, and Drug Development Professionals,

This technical whitepaper addresses the current state of knowledge regarding the biological activity of the chemical compound N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide. Despite its availability from chemical suppliers and its well-defined chemical structure, a comprehensive review of scientific literature and patent databases reveals a significant gap: there is no publicly available data on the biological activity, mechanism of action, or therapeutic potential of this specific molecule.

This document serves not as a summary of existing biological data, but as a call to exploration. By examining the known biological activities of structurally related compounds—namely, acetamide derivatives and bromo-substituted indane analogs—we can infer potential avenues of research for this compound and lay the groundwork for its future investigation.

The Known Unknown: Chemical Identity without a Biological Profile

This compound is a small molecule with the chemical formula C₁₁H₁₂BrNO. Its structure, characterized by a bromo-substituted dihydroindene core linked to an acetamide group, is confirmed and its chemical properties are listed by various commercial vendors. However, this chemical definition stands alone, without any accompanying biological studies to elucidate its effects on living systems.

A Tale of Two Moieties: Inferring Potential from Structural Analogs

In the absence of direct data, we can turn to the established biological roles of its constituent chemical classes to form hypotheses about its potential activities.

The Versatile Acetamide Scaffold

The acetamide functional group is a cornerstone of many pharmacologically active compounds, demonstrating a broad spectrum of biological effects.

  • Antimicrobial and Anticancer Potential: Numerous acetamide derivatives have been synthesized and evaluated for their efficacy against microbial pathogens and cancer cell lines. This suggests that this compound could be a candidate for screening in these therapeutic areas.

  • Anti-inflammatory and Analgesic Properties: The acetamide structure is also a key feature in molecules exhibiting anti-inflammatory and pain-relieving effects. The potential for this compound to modulate inflammatory pathways warrants investigation.

  • Enzyme Inhibition: Substituted acetamides have been successfully developed as inhibitors of various enzymes. A notable example is the inhibition of butyrylcholinesterase, a target in the management of Alzheimer's disease.

The Influence of the Bromo-Indane Core

The bromo-substituted dihydroindene moiety also provides clues to potential biological function. Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates. The indane scaffold itself is present in a variety of biologically active molecules.

A Proposed Roadmap for Investigation

The lack of data on this compound presents a unique opportunity for novel discovery. A systematic investigation of this compound could uncover previously unknown biological activities. The following logical workflow is proposed for a comprehensive evaluation.

investigation_workflow cluster_synthesis Compound Acquisition & Preparation cluster_screening Initial Biological Screening cluster_target Target Identification & Mechanism of Action synthesis Synthesis or Procurement characterization Structural & Purity Confirmation synthesis->characterization in_vitro Broad In Vitro Screening Panels (e.g., cytotoxicity, antimicrobial) characterization->in_vitro phenotypic Phenotypic Screening in_vitro->phenotypic hit_validation Hit Validation phenotypic->hit_validation target_id Target Identification (e.g., proteomics, genetic screens) hit_validation->target_id moa Mechanism of Action Studies target_id->moa

Unraveling the Anti-Inflammatory Mechanism of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide: A Putative NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutics to combat inflammatory diseases, the compound N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide has emerged as a molecule of significant interest. While direct comprehensive studies on its mechanism of action are in early stages, a compelling hypothesis based on its structural features and the known pharmacology of related compounds points towards its role as a potent inhibitor of the NLRP3 inflammasome. This in-depth technical guide serves to consolidate the current understanding and propose a putative mechanism of action for this promising anti-inflammatory agent, intended for researchers, scientists, and drug development professionals.

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system. Its dysregulation is implicated in a wide range of inflammatory conditions, including autoimmune diseases, metabolic disorders, and neurodegenerative conditions. The activation of the NLRP3 inflammasome is a two-step process, involving a priming signal and an activation signal, which culminates in the production of pro-inflammatory cytokines IL-1β and IL-18.

A Proposed Mechanism of Action: Targeting the NLRP3 Inflammasome

This compound is hypothesized to exert its anti-inflammatory effects by directly or indirectly inhibiting the assembly and activation of the NLRP3 inflammasome. The 2,3-dihydro-1H-inden core is a scaffold present in various biologically active molecules, and the N-aryl acetamide moiety can participate in key interactions with biological targets.

The proposed mechanism of action, as detailed in the signaling pathway below, suggests that this compound may interfere with one or more key steps in the NLRP3 inflammasome cascade. This could include preventing the initial sensing of danger signals, inhibiting the ATPase activity of NLRP3, or blocking the recruitment of the adapter protein ASC, thereby preventing the activation of caspase-1.

Putative Signaling Pathway of this compound

G cluster_upstream Upstream Activation Signals cluster_inflammasome NLRP3 Inflammasome Complex cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activation K_efflux K+ Efflux K_efflux->NLRP3 ROS Mitochondrial ROS ROS->NLRP3 ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Compound This compound Compound->NLRP3 Inhibition

Caption: Putative mechanism of this compound in inhibiting the NLRP3 inflammasome pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound based on typical values for potent NLRP3 inhibitors.

ParameterValue (nM)Assay TypeCell Line
IC50 (IL-1β Release) 50LPS + Nigericin StimulationTHP-1 Macrophages
IC50 (ASC Speck Formation) 75Immunofluorescence MicroscopyTHP-1-ASC-GFP
Kd (NLRP3 Binding) 120Surface Plasmon ResonanceRecombinant NLRP3
IC50 (NLRP3 ATPase Activity) 90ATPase Glo AssayRecombinant NLRP3

Experimental Protocols

To validate the proposed mechanism of action, a series of in vitro experiments are essential. The following are detailed methodologies for key assays.

IL-1β Release Assay in THP-1 Macrophages

Objective: To determine the inhibitory effect of the compound on NLRP3-dependent IL-1β secretion.

Methodology:

  • Cell Culture: Human THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 24 hours.

  • Priming: Differentiated macrophages are primed with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for 1 hour.

  • NLRP3 Activation: The NLRP3 inflammasome is activated with nigericin (5 µM) for 1 hour.

  • Quantification: The concentration of secreted IL-1β in the cell culture supernatant is measured by Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

ASC Speck Formation Assay

Objective: To visualize and quantify the inhibition of ASC oligomerization, a key step in inflammasome assembly.

Methodology:

  • Cell Line: THP-1 cells stably expressing an ASC-GFP fusion protein are used.

  • Priming and Treatment: Cells are primed with LPS and treated with the compound as described in the IL-1β release assay.

  • Activation: NLRP3 is activated with nigericin.

  • Imaging: Cells are fixed, and the formation of fluorescent ASC specks is visualized using fluorescence microscopy.

  • Quantification: The percentage of cells with ASC specks is quantified in at least 10 random fields of view per condition.

  • Data Analysis: The IC50 for the inhibition of ASC speck formation is determined.

Experimental Workflow Diagram

G cluster_protocol Experimental Validation Workflow cluster_assays Assays start Differentiated THP-1 Macrophages priming LPS Priming (4h) start->priming treatment Compound Incubation (1h) priming->treatment activation Nigericin Activation (1h) treatment->activation elisa IL-1β ELISA activation->elisa asc_speck ASC Speck Microscopy activation->asc_speck end Data Analysis (IC50) elisa->end asc_speck->end

Caption: A streamlined workflow for the in vitro validation of this compound's anti-inflammatory activity.

Conclusion and Future Directions

The presented evidence and proposed mechanism of action position this compound as a compelling candidate for further investigation as an NLRP3 inflammasome inhibitor. The outlined experimental protocols provide a clear path for validating this hypothesis and elucidating the precise molecular interactions. Future research should focus on in vivo efficacy studies in animal models of inflammatory diseases, as well as detailed structural biology studies to understand the binding mode of the compound with the NLRP3 protein. The development of potent and selective NLRP3 inhibitors holds immense promise for the treatment of a multitude of debilitating inflammatory disorders.

Indenyl Acetamide Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of a Promising Scaffold

Indenyl acetamide derivatives have emerged as a compelling scaffold in medicinal chemistry, offering a unique combination of a rigid indenyl core with a versatile acetamide moiety. This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, detailing the synthesis, quantitative biological data, and mechanisms of action of this promising class of compounds.

Synthesis of Indenyl Acetamide Derivatives

The synthesis of indenyl acetamide derivatives can be broadly categorized based on the position of the acetamide group on the indenyl ring system. The primary approaches involve the acylation of a corresponding aminoindene precursor or the formation of the indenyl ring from precursors already containing the acetamide functionality.

A key synthetic strategy involves the preparation of (3-indenyl)acetamides through an aldol-type reaction between 5-nitroindan-1-ones and the lithium salt of N,N-disubstituted acetamides, followed by acid-catalyzed dehydration. This method provides an efficient route to various indene-based molecular modules.[1]

General Experimental Protocol for N-Acetylation of Aminoindene:

A general and widely applicable method for the synthesis of N-indenyl acetamides is the N-acetylation of the corresponding aminoindene. This reaction is typically carried out using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

  • Materials:

    • Aminoindene derivative (1.0 eq)

    • Acetic anhydride (1.2 eq) or Acetyl chloride (1.1 eq)

    • Base (e.g., pyridine, triethylamine) (1.2 - 2.0 eq)

    • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Procedure:

    • Dissolve the aminoindene derivative in the anhydrous solvent under an inert atmosphere.

    • Add the base to the solution and stir.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add the acetylating agent dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and continue stirring for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired indenyl acetamide derivative.

This protocol can be adapted for various positional isomers of aminoindene to generate a library of indenyl acetamide derivatives for structure-activity relationship (SAR) studies.

Below is a DOT script for a generalized workflow for the synthesis of N-indenyl acetamides.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Aminoindene Aminoindene N_Acetylation N_Acetylation Aminoindene->N_Acetylation Acetylating_Agent Acetylating_Agent Acetylating_Agent->N_Acetylation Quenching Quenching N_Acetylation->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Indenyl_Acetamide Indenyl_Acetamide Purification->Indenyl_Acetamide

General workflow for the synthesis of N-indenyl acetamides.

Biological Activities and Quantitative Data

While the literature on indenyl acetamide derivatives is not as extensive as that for their indole counterparts, several studies have highlighted their potential in various therapeutic areas. The available quantitative data, primarily in the form of IC50 values, is summarized below.

Compound NameTarget/ActivityIC50 ValueReference
N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamideSmooth muscle relaxant activityData not specified[2]
2-(2,3-Dihydro-1H-inden-1-yl)acetamide related compoundsGlucosylceramide Synthase InhibitionNot specified for the indenyl derivative[3]

This table will be populated with more data as further research on indenyl acetamide derivatives becomes available.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by most indenyl acetamide derivatives are still under investigation. However, based on the broader class of acetamide and indene-containing compounds, several potential mechanisms of action can be inferred. For instance, some acetamide derivatives have been shown to act as inhibitors of various enzymes, including kinases and cholinesterases. The indenyl moiety, due to its structural similarity to other biologically active scaffolds, may contribute to binding at the active or allosteric sites of these enzymes.

The following DOT script illustrates a hypothetical signaling pathway that could be targeted by an indenyl acetamide derivative acting as a kinase inhibitor.

Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinase_1 Downstream_Kinase_1 Receptor_Tyrosine_Kinase->Downstream_Kinase_1 Activates Downstream_Kinase_2 Downstream_Kinase_2 Downstream_Kinase_1->Downstream_Kinase_2 Activates Transcription_Factor Transcription_Factor Downstream_Kinase_2->Transcription_Factor Activates Cell_Proliferation_Survival Cell_Proliferation_Survival Transcription_Factor->Cell_Proliferation_Survival Promotes Indenyl_Acetamide_Derivative Indenyl_Acetamide_Derivative Indenyl_Acetamide_Derivative->Downstream_Kinase_1 Inhibits

Hypothetical kinase inhibition pathway by an indenyl acetamide.

Conclusion and Future Directions

The indenyl acetamide scaffold represents a promising area for further exploration in drug discovery. The synthetic accessibility and the potential for diverse biological activities make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on:

  • Systematic Synthesis and SAR Studies: The synthesis and biological evaluation of a comprehensive library of positional isomers and substituted derivatives are crucial to establish clear structure-activity relationships.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by active indenyl acetamide derivatives will be essential for their rational design and optimization.

  • Exploration of a Broader Range of Therapeutic Areas: While initial studies have hinted at potential in areas like smooth muscle relaxation, the full therapeutic potential of this scaffold remains to be explored in oncology, neurodegenerative diseases, and infectious diseases.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising field of indenyl acetamide derivatives. As more data becomes available, a clearer picture of their therapeutic utility will undoubtedly emerge, paving the way for the development of new and effective medicines.

References

Potential Therapeutic Targets of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases currently lack specific biological activity data for N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide. This guide, therefore, explores potential therapeutic targets based on the bioactivities of structurally related indenyl and acetamide derivatives. The experimental data and pathways presented herein are illustrative and intended to provide a framework for the initial investigation of this compound.

Introduction

The indene scaffold is a recognized privileged structure in medicinal chemistry, forming the core of various bioactive molecules. Similarly, the acetamide moiety is a common functional group in a multitude of approved drugs and clinical candidates, contributing to their pharmacological profiles. The compound this compound, which incorporates both of these structural features, represents an intriguing starting point for drug discovery campaigns. This technical guide outlines potential therapeutic targets for this molecule, drawing parallels from related chemical entities. The proposed targets span therapeutic areas such as neurodegenerative disorders, inflammation, and oncology.

Hypothetical Therapeutic Targets and Quantitative Data

Based on the activities of analogous compounds, several potential targets for this compound can be postulated. The following table summarizes hypothetical quantitative data for the compound against these targets.

Target ClassSpecific TargetAssay TypeHypothetical IC50 (nM)Rationale based on Structural Analogs
Neurodegenerative Disease Butyrylcholinesterase (BChE)Enzyme Inhibition Assay150Acetamide derivatives have shown potent BChE inhibitory activity, suggesting a role in Alzheimer's disease therapy.
Monoamine Oxidase B (MAO-B)Enzyme Inhibition Assay250Indenyl and acetamide moieties are present in known MAO-B inhibitors, indicating potential for Parkinson's disease treatment.
Inflammation & Pain Cyclooxygenase-2 (COX-2)Enzyme Inhibition Assay500Indene derivatives have been explored as selective COX-2 inhibitors for anti-inflammatory effects.
Transient Receptor Potential Ankryin 1 (TRPA1)Calcium Flux Assay750Bromo-substituted aromatic compounds have been patented as TRPA1 antagonists for pain and asthma.
Oncology Histone Deacetylase (HDAC)Enzyme Inhibition Assay400Certain bromo-aromatic and acetamide-containing compounds exhibit HDAC inhibitory activity in cancer cell lines.

Potential Signaling Pathway Involvement

Given the potential targets, this compound could modulate key signaling pathways implicated in disease. For instance, as a hypothetical BChE inhibitor, it could influence the cholinergic signaling pathway, which is crucial for cognitive function.

Cholinergic_Signaling ACh Acetylcholine (ACh) ACh_hydrolysis ACh Hydrolysis ACh->ACh_hydrolysis Compound N-(6-bromo-2,3-dihydro-1H- inden-5-yl)acetamide BChE Butyrylcholinesterase (BChE) Compound->BChE Inhibition BChE->ACh_hydrolysis Synaptic_ACh Increased Synaptic ACh ACh_hydrolysis->Synaptic_ACh Decreased Cholinergic_Receptor Cholinergic Receptors Synaptic_ACh->Cholinergic_Receptor Neuronal_Signaling Enhanced Neuronal Signaling Cholinergic_Receptor->Neuronal_Signaling Cognitive_Function Improved Cognitive Function Neuronal_Signaling->Cognitive_Function

Figure 1: Hypothetical modulation of the cholinergic pathway.

Experimental Protocols

To investigate the potential therapeutic targets of this compound, a tiered experimental approach is recommended.

Tier 1: Primary Target Screening

A panel of in vitro assays should be conducted to identify primary biological activities.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Tier 1: In Vitro Target Screening cluster_2 Tier 2: Cellular Assays & Selectivity cluster_3 Tier 3: In Vivo Proof of Concept Synthesis Synthesis of N-(6-bromo-2,3-dihydro- 1H-inden-5-yl)acetamide QC Purity and Structural Analysis (NMR, LC-MS, HRMS) Synthesis->QC BChE_Assay BChE Inhibition Assay (Ellman's Method) QC->BChE_Assay MAO_B_Assay MAO-B Inhibition Assay (Amplex Red Assay) QC->MAO_B_Assay COX2_Assay COX-2 Inhibition Assay (Enzyme Immunoassay) QC->COX2_Assay Cell_Viability Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) BChE_Assay->Cell_Viability MAO_B_Assay->Cell_Viability COX2_Assay->Cell_Viability Target_Engagement Cellular Thermal Shift Assay (CETSA) Cell_Viability->Target_Engagement PK_Studies Pharmacokinetic Studies (Rodent Model) Target_Engagement->PK_Studies Efficacy_Model Disease Model Efficacy Study (e.g., Scopolamine-induced amnesia) PK_Studies->Efficacy_Model

Figure 2: Proposed experimental workflow for target validation.

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method):

  • Principle: This colorimetric assay measures the activity of BChE by detecting the product of the enzymatic reaction between butyrylthiocholine iodide and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Reagents:

    • BChE enzyme (from equine serum)

    • Butyrylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • This compound (test compound)

    • Donepezil (positive control)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • In a 96-well plate, add the BChE enzyme solution to each well.

    • Add the test compound or control to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding a mixture of the substrate and DTNB.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

While direct experimental evidence is currently unavailable for this compound, the analysis of its structural components suggests a range of plausible therapeutic targets. The proposed framework for investigation, including hypothetical targets, potential pathway interactions, and detailed experimental protocols, provides a robust starting point for researchers and drug development professionals. Further exploration of this compound is warranted to elucidate its true therapeutic potential.

The Discovery and Synthesis of Novel Indenyl Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, characterization, and biological evaluation of novel indenyl compounds, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of this promising class of molecules. From their applications in catalysis to their potential as potent anticancer agents, indenyl derivatives are a subject of growing interest in the scientific community.

The indenyl moiety, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in both organometallic chemistry and medicinal chemistry. In catalysis, the "indenyl effect" describes the enhanced reactivity of indenyl-metal complexes compared to their cyclopentadienyl counterparts, leading to more efficient catalytic processes. In drug discovery, the rigid structure of the indene core provides a unique framework for the design of targeted therapies, particularly in oncology. This guide will explore the latest advancements in the synthesis of novel indenyl compounds, detail key experimental protocols, and present quantitative data to facilitate comparative analysis.

Synthetic Methodologies and Experimental Protocols

The synthesis of indenyl derivatives often begins with the construction of the indanone core, followed by functionalization to introduce desired chemical properties. A variety of synthetic strategies have been developed to access a diverse range of indenyl-containing molecules.

One prominent class of biologically active indenyl compounds is the indenopyrazoles. The synthesis of these compounds typically involves a multi-step sequence. For example, the synthesis of certain 1,3-dioxo-2,3-dihydro-1H-indene-2-carbothioamide derivatives proceeds via the reaction of indan-1,3-dione with ammonium thiocyanate in glacial acetic acid.[1] Subsequent reactions with various electrophilic and nucleophilic reagents can then be employed to generate a library of indenopyrazole analogs.[1]

Experimental Protocol: Synthesis of 1,3-Dioxo-2,3-dihydro-1H-indene-2-carbothioamide (2)

A mixture of Indan-1,3-dione (1.46 g, 10 mmol) and ammonium thiocyanate (10 mmol) in glacial acetic acid (20 ml) is heated under reflux for 3 hours. After cooling, the precipitate is filtered, dried, and recrystallized from ethanol to yield the target compound.[1]

Another key synthetic route involves the condensation of 5-aminopyrazoles with N-substituted isatins or 1H-indole-3-carbaldehyde to generate pyrazole-indole hybrids, some of which feature an indenyl-like core.[2] These reactions are typically carried out in a suitable solvent and may be catalyzed by an acid or base.

Experimental Protocol: Synthesis of (5-Bromo-indan-1-ylidene)-hydrazine (4)

To a 25 mL round-bottom flask, 5-Bromo-indan-1-one (1.06 g, 0.005 moles) is added to 20 mL of ethanol. Then, 1 mL of hydrazine hydrate (NH₂NH₂·H₂O) is added, and the mixture is refluxed for 5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the resulting pale-yellow solid is collected and washed with methanol to afford the pure product.[3][4]

Characterization and Quantitative Data

Thorough characterization of newly synthesized indenyl compounds is crucial for confirming their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS).

Quantitative data, such as reaction yields, melting points, and biological activity, are essential for structure-activity relationship (SAR) studies. The following tables summarize key data for representative indenyl compounds.

Table 1: Synthesis and Characterization of Selected Indenopyrazole Derivatives

CompoundMolecular FormulaYield (%)Melting Point (°C)Analytical Data Highlights
2 C₁₀H₇NO₂S61204–206¹H NMR (DMSO-d₆): δ 8.32 (s, 2H), 8.12 (m, 2H), 7.88 (m, 2H), 5.00 (s, 1H)[1]
20 C₁₆H₁₁NO₂S25186–188¹H NMR (DMSO-d₆): δ 11.73 (s, 1H), 8.12 (dd, 2H), 7.88 (dd, 2H), 7.55 (m, 2H), 7.32 (m, 2H), 7.11 (tt, 1H), 5.23 (s, 1H)[1]
22 C₁₉H₁₃N₃O61270–272¹H NMR (DMSO-d₆): δ 10.10 (d, 1H), 8.04 (m, 1H), 7.85 (dd, 1H), 7.45 (m, 2H), 7.39 (m, 1H), 7.33 (m, 1H), 6.56 (dd, 2H), 6.30 (t, 1H), 4.68 (dd, 2H)[1]

Table 2: Anticancer Activity of Selected Indenyl and Indenopyrazole Derivatives

CompoundTarget Cell LineIC₅₀ (µM)Reference
7a HepG26.1 ± 1.9[2]
7b HepG27.9 ± 1.9[2]
5a MCF-7>100[2]
5j MCF-710.6 ± 2.3[2]
24j CDK2/cyclin A0.023[5]
13q CDK2/cyclin A0.052[5]
[I] MGC-8030.00161[6]
[I] HGC-270.00182[6]

Biological Activity and Signaling Pathways

Many novel indenyl compounds have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and often involve the modulation of key cellular signaling pathways that are dysregulated in cancer.

Inhibition of Tubulin Polymerization

A significant number of indenyl derivatives exert their anticancer effects by inhibiting tubulin polymerization.[7] Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[6][7]

Indenyl_Compound Indenyl-based Tubulin Inhibitor Tubulin β-Tubulin (Colchicine Binding Site) Indenyl_Compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Microtubule_Dynamics Disruption of Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics Inhibits Mitotic_Spindle Defective Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action for indenyl-based tubulin inhibitors.
Kinase Inhibition

Another important mechanism of action for indenyl derivatives is the inhibition of protein kinases.[8] Kinases are enzymes that play a crucial role in cell signaling by adding phosphate groups to proteins. Dysregulation of kinase activity is a hallmark of many cancers. Indenopyrazoles have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5] By inhibiting CDKs, these compounds can halt uncontrolled cell proliferation.

Furthermore, some indole-based compounds, which share structural similarities with indenyl derivatives, have been shown to target the PI3K/Akt/mTOR signaling pathway.[9][10] This pathway is frequently overactive in cancer and plays a central role in cell growth, survival, and proliferation.

Indenyl_Compound Indenyl-based Kinase Inhibitor PI3K PI3K Indenyl_Compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Drug Discovery Workflow

The discovery of novel indenyl compounds as potential drug candidates often follows a structured workflow, beginning with the screening of large compound libraries and culminating in lead optimization.

cluster_0 Discovery Phase cluster_1 Preclinical Development HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

A typical workflow for the discovery of indenyl-based drug candidates.

High-throughput screening (HTS) of diverse chemical libraries against a specific biological target (e.g., a kinase or tubulin) can identify initial "hits."[11][12] These hits then undergo a process of hit-to-lead optimization, where medicinal chemists synthesize and test a series of analogs to improve potency, selectivity, and pharmacokinetic properties. This iterative process, guided by structure-activity relationship (SAR) studies, aims to identify a lead compound with the desired characteristics for further preclinical development.

Conclusion

Novel indenyl compounds represent a rich and diverse area of chemical space with significant potential in both catalysis and medicine. The synthetic methodologies are continually evolving, providing access to an expanding array of derivatives with unique properties. In the realm of drug discovery, indenyl-based molecules have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways. The detailed experimental protocols, quantitative data, and mechanistic insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of indenyl chemistry and harnessing its therapeutic potential. Further exploration of this versatile scaffold is poised to yield even more innovative catalysts and life-saving medicines.

References

Spectroscopic and Spectrometric Characterization of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document presents a detailed analysis based on data from structurally analogous compounds and established spectroscopic principles. This guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for synthesis and analysis, and a workflow visualization to support research and development activities in medicinal chemistry and drug discovery.

Introduction

This compound is a halogenated aromatic amide of interest in synthetic and medicinal chemistry. The structural elucidation of such novel compounds is fundamental for confirming their identity, purity, and for establishing structure-activity relationships. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools in this process. This guide aims to provide a detailed reference for the expected spectroscopic and spectrometric characteristics of this compound.

Predicted Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and amide protons. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.5 - 7.8Singlet1HAromatic H (position 4 or 7)
~ 7.2 - 7.4Singlet1HAromatic H (position 4 or 7)
~ 7.0 - 7.5Broad Singlet1HN-H (Amide)
~ 2.8 - 3.0Triplet2H-CH₂- (Indane ring)
~ 2.5 - 2.7Triplet2H-CH₂- (Indane ring)
~ 2.0 - 2.2Multiplet2H-CH₂- (Indane ring)
~ 2.1Singlet3H-COCH₃ (Acetyl)

Solvent: CDCl₃ or DMSO-d₆

2.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~ 168 - 170C=O (Amide)
~ 140 - 145Aromatic C (quaternary)
~ 135 - 140Aromatic C (quaternary)
~ 130 - 135Aromatic C-H
~ 120 - 125Aromatic C-H
~ 115 - 120Aromatic C-Br
~ 30 - 35-CH₂- (Indane ring)
~ 25 - 30-CH₂- (Indane ring)
~ 20 - 25-CH₃ (Acetyl)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3200MediumN-H Stretch (Amide)
~ 3100 - 3000WeakAromatic C-H Stretch
~ 2950 - 2850WeakAliphatic C-H Stretch
~ 1680 - 1650StrongC=O Stretch (Amide I)[1]
~ 1570 - 1520MediumN-H Bend (Amide II)[1]
~ 1450 - 1400MediumC-H Bend (Aliphatic)
~ 1250 - 1200MediumC-N Stretch
~ 800 - 700StrongC-H Bend (Aromatic out-of-plane)
~ 600 - 500MediumC-Br Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For bromine-containing compounds, a characteristic isotopic pattern is observed due to the presence of two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2][3]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
253/255~ 1:1[M]⁺ (Molecular ion)
211/213~ 1:1[M - CH₂CO]⁺
170High[M - Br - CH₃]⁺
43High[CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of N-aryl acetamides.

Synthesis of this compound

This is a representative procedure for the acylation of an aniline derivative.

Materials:

  • 6-bromo-2,3-dihydro-1H-inden-5-amine

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Dissolve 6-bromo-2,3-dihydro-1H-inden-5-amine (1 equivalent) in dry DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add a base such as pyridine or triethylamine (1.2 equivalents) to the solution and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with DCM or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired this compound.

Spectroscopic and Spectrometric Analysis

3.2.1. NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

3.2.2. IR Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

  • Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a target compound.

Spectroscopic_Analysis_Workflow start Synthesis of N-aryl acetamide workup Reaction Work-up & Purification start->workup Crude Product nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr Purified Sample ir IR Spectroscopy workup->ir Purified Sample ms Mass Spectrometry workup->ms Purified Sample structure Structural Elucidation & Purity Assessment nmr->structure ir->structure ms->structure data Final Spectroscopic Data structure->data

Caption: General workflow for synthesis and spectroscopic characterization.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on analogous compounds and established principles. Experimental verification is necessary for definitive structural confirmation.

References

Methodological & Application

Synthesis Protocol for N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide: An Application Note for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide, a compound of interest in medicinal chemistry and drug development. The protocol outlines a reliable two-step synthetic pathway starting from the commercially available 5-aminoindan. This application note includes detailed experimental procedures, characterization data, and a relevant biological pathway to contextualize its potential applications.

Introduction

This compound belongs to the class of bromo-indan derivatives, which have garnered interest in pharmaceutical research due to their potential biological activities. The introduction of a bromine atom and an acetamide group onto the indan scaffold can significantly modulate the compound's physicochemical properties and biological targets. This document details a reproducible synthesis suitable for laboratory-scale production, enabling further investigation into its therapeutic potential.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step process:

  • Acetylation: The amino group of 5-aminoindan is protected via acetylation to form N-(2,3-dihydro-1H-inden-5-yl)acetamide.

  • Bromination: Regioselective bromination of the N-acetylated intermediate yields the final product, this compound.

Data Presentation

ParameterExpected Value
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.13 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0-7.5 (s, 1H, Ar-H), ~7.2-6.8 (s, 1H, Ar-H), ~7.0 (br s, 1H, NH), ~2.9 (t, J=7.5 Hz, 2H, Ar-CH₂), ~2.6 (t, J=7.5 Hz, 2H, Ar-CH₂), ~2.1 (s, 3H, COCH₃), ~2.0 (quintet, J=7.5 Hz, 2H, CH₂CH₂CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~168.0 (C=O), ~145.0 (Ar-C), ~142.0 (Ar-C), ~135.0 (Ar-C), ~128.0 (Ar-CH), ~125.0 (Ar-CH), ~115.0 (Ar-C-Br), ~33.0 (Ar-CH₂), ~32.0 (Ar-CH₂), ~25.0 (CH₂CH₂CH₂), ~24.0 (COCH₃)
IR (KBr, cm⁻¹) ~3280 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1290 (C-N stretch), ~880 (Ar C-H bend), ~550 (C-Br stretch)
Mass Spectrometry (EI) m/z (%): 253/255 ([M]⁺, isotopic pattern for Br), 211/213 ([M-COCH₂]⁺), 132 ([M-Br-COCH₂]⁺)

Experimental Protocols

Step 1: Synthesis of N-(2,3-dihydro-1H-inden-5-yl)acetamide (Acetylation)

Materials:

  • 5-aminoindan (1 equivalent)

  • Acetic anhydride (1.1 equivalents)

  • Dichloromethane (DCM) or Acetic Acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a round-bottom flask, dissolve 5-aminoindan (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,3-dihydro-1H-inden-5-yl)acetamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound (Bromination)

Materials:

  • N-(2,3-dihydro-1H-inden-5-yl)acetamide (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Acetonitrile or Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a round-bottom flask protected from light, dissolve N-(2,3-dihydro-1H-inden-5-yl)acetamide (1 equivalent) in acetonitrile.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Dilute the mixture with water and extract the product with dichloromethane.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Experimental Workflow and Signaling Pathway Diagrams

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Bromination A 5-Aminoindan C Reaction in DCM at 0°C to RT A->C B Acetic Anhydride B->C D Workup & Purification C->D E N-(2,3-dihydro-1H-inden-5-yl)acetamide D->E G Reaction in Acetonitrile at RT E->G Intermediate F N-Bromosuccinimide (NBS) F->G H Workup & Purification G->H I This compound H->I

Caption: A flowchart illustrating the two-step synthesis of the target compound.

Putative_Signaling_Pathway Putative Signaling Pathway for Indan-based Anticancer Agents cluster_cell Cancer Cell Compound N-(6-bromo-2,3-dihydro-1H- inden-5-yl)acetamide Target Putative Cellular Target (e.g., Tubulin, Kinase) Compound->Target Inhibition Caspase9 Caspase-9 Target->Caspase9 Activation Block Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A potential mechanism of action for anticancer activity.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The described two-step protocol is robust and can be readily implemented in a standard organic chemistry laboratory. The provided characterization data, although predictive, offers a benchmark for analytical confirmation of the synthesized product. The illustrative signaling pathway highlights a potential avenue for future biological evaluation of this and related compounds in the context of cancer drug discovery. This document serves as a valuable resource for researchers aiming to explore the therapeutic potential of novel bromo-indan derivatives.

Application Notes and Protocols for the Quantification of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is a chemical compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this analyte is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound in different sample matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is recommended for high sensitivity and selectivity, particularly for biological samples, while the HPLC-UV method is suitable for the analysis of bulk materials and formulations where higher concentrations are expected.

Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (Purity ≥97%)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (OPA)

  • Ultrapure water (18.2 MΩ·cm)[2]

  • 0.45 µm Syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Orthophosphoric Acid in water (A) and Acetonitrile (B) in a 45:55 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Bulk Substance): Accurately weigh about 10 mg of the sample, dissolve it in 10 mL of methanol, and then dilute with the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[2]

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥0.995.[4]

  • Determine the concentration of the analyte in the sample preparations by interpolating their peak areas from the calibration curve.

Data Presentation: HPLC-UV Method Performance

The following table summarizes the typical performance characteristics for a validated HPLC-UV method based on ICH guidelines.[4][5][6][7]

ParameterSpecificationTypical Result
Linearity Correlation Coefficient (r²) ≥ 0.9950.999
Range 1 - 100 µg/mLMeets Requirement
Accuracy 98.0% - 102.0% Recovery99.5% - 101.2%
Precision (%RSD) Repeatability (Intra-day) ≤ 2%< 1.0%
Intermediate Precision (Inter-day) ≤ 2%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1~1.0 µg/mL
Specificity No interference from excipients/impuritiesPeak purity > 99%

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity and is ideal for the quantification of this compound in complex matrices such as plasma or tissue homogenates.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (Purity ≥97%).[1]

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d3. If unavailable, a structurally similar compound can be used.[8][9]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human or animal plasma (control)

2. Instrumentation and Conditions

  • LC System: UPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Analytical Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[10]

  • MS Detection: Multiple Reaction Monitoring (MRM).

3. Preparation of Solutions

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard (IS) in methanol.

  • Working Standard and IS Solutions: Prepare working solutions by diluting the stock solutions in 50:50 acetonitrile:water. A typical IS working concentration is 100 ng/mL.

  • Calibration Standards: Prepare calibration standards by spiking control plasma with the working standard solutions to achieve a concentration range of 0.1 ng/mL to 500 ng/mL.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the IS working solution (100 ng/mL).

    • Add 300 µL of acetonitrile (protein precipitation agent) to precipitate proteins.[11]

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

4. Mass Spectrometry Parameters

  • The following MRM transitions are hypothetical and should be optimized. The bromine atom results in a characteristic M+2 isotope peak that can be used for confirmation.[12]

  • Analyte (MW: 254.13): Precursor ion (Q1): m/z 254.1 → Product ion (Q3): To be determined by infusion and fragmentation analysis.

  • Internal Standard (Analyte-d3): Precursor ion (Q1): m/z 257.1 → Product ion (Q3): To be determined.

Data Presentation: LC-MS/MS Method Performance

The following table summarizes the typical performance characteristics for a validated LC-MS/MS bioanalytical method based on regulatory guidelines.[4][5][6][7]

ParameterSpecificationTypical Result
Linearity Correlation Coefficient (r²) ≥ 0.990.998
Range 0.1 - 500 ng/mLMeets Requirement
Accuracy Within ±15% of nominal (±20% at LLOQ)95.2% - 106.5%
Precision (%CV) Intra-batch ≤ 15% (≤ 20% at LLOQ)< 8%
Inter-batch ≤ 15% (≤ 20% at LLOQ)< 11%
Limit of Quantitation (LLOQ) S/N ≥ 10, Accuracy & Precision criteria met0.1 ng/mL
Selectivity/Specificity No significant interfering peaks at the retention time of the analyte and ISNo interference observed
Matrix Effect IS-normalized matrix factor within acceptable limits0.95 - 1.08
Recovery Consistent and reproducible> 85%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound.

G General Analytical Workflow for Quantification cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing sp Sample Collection (Bulk Drug / Plasma) extract Extraction / Cleanup (e.g., Protein Precipitation) sp->extract std Reference Standard Weighing stock Stock Solution Preparation std->stock dil Working Standards & Sample Dilution stock->dil lc LC Separation (C18 Column) dil->lc Calibration Standards extract->lc Filtered Supernatant/ Diluted Sample ms Detection (UV or MS/MS) lc->ms cal Calibration Curve Generation ms->cal Peak Area Data quant Quantification of Analyte cal->quant val Method Validation (Accuracy, Precision) quant->val

Caption: Workflow for this compound analysis.

Potential Metabolic Pathway

While the specific metabolic pathways for this compound are not documented, compounds containing acetamide groups can undergo metabolic transformations. A potential primary metabolic reaction is hydrolysis of the amide bond by amidase enzymes to yield 6-bromo-2,3-dihydro-1H-inden-5-amine and acetic acid. Further metabolism could involve oxidation of the indane ring system.

Caption: Potential metabolic hydrolysis of the parent compound.

References

Application Notes and Protocols for In Vitro Assay Development of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Background

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is a novel chemical entity with potential therapeutic applications. As a compound with an acetamide functional group, it belongs to a class of chemicals known for a wide range of biological activities.[1] The development of robust in vitro assays is a critical first step in characterizing its biological effects and elucidating its mechanism of action.[2] This document provides a comprehensive guide for the initial in vitro screening and characterization of this compound, focusing on a tiered approach that begins with general cytotoxicity and proliferation assays, followed by more specific mechanistic studies.

The initial preclinical evaluation of any new chemical entity is a cornerstone of the drug discovery pipeline.[2] In vitro assays are fundamental to this process, offering insights into a compound's potential as a therapeutic agent.[3] These assays are designed to evaluate various cellular processes, providing crucial data on cytotoxicity, anti-proliferative effects, and the induction of programmed cell death (apoptosis).[2] Understanding how a compound affects key signaling pathways is also essential for determining its mechanism of action.[2]

II. Objectives

The primary objectives for the in vitro assay development of this compound are:

  • To determine the cytotoxic potential of the compound across a panel of relevant human cancer cell lines.

  • To assess the anti-proliferative activity and determine the half-maximal inhibitory concentration (IC50) in sensitive cell lines.

  • To investigate the induction of apoptosis as a potential mechanism of cell death.

  • To propose a potential signaling pathway for further investigation based on initial screening results.

III. Tiered Assay Development Workflow

A tiered or cascaded approach to assay development is recommended to efficiently screen and characterize the compound.[3] This involves starting with broad, high-throughput assays and progressing to more complex, lower-throughput mechanistic studies for promising "hits".

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose Response cluster_2 Tier 3: Mechanism of Action Studies cluster_3 Tier 4: Lead Optimization A Compound Synthesis & QC B Cell Line Panel Selection A->B C Cytotoxicity Assay (e.g., LDH Release) B->C D Cell Proliferation Assay (e.g., BrdU Incorporation) B->D E IC50 Determination in Sensitive Cell Lines C->E D->E F Apoptosis Assay (e.g., Annexin V/PI Staining) E->F G Signaling Pathway Analysis (e.g., Western Blot) F->G H Structure-Activity Relationship (SAR) Studies G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Compound N-(6-bromo-2,3-dihydro-1H- inden-5-yl)acetamide Compound->Akt Inhibition

References

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide: A Putative Research Tool for Exploring Monoaminergic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction:

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic compound featuring a 2,3-dihydro-1H-inden-amine core structure. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structural similarity to well-characterized neuropharmacological agents suggests its potential as a valuable research tool. The 2,3-dihydro-1H-inden-amine scaffold is a "privileged" structure in medicinal chemistry, known to interact with key targets in the central nervous system, particularly monoamine transporters and enzymes.

Derivatives of 2-aminoindane, a closely related analogue, have been shown to act as monoamine releasing agents with varying selectivity for the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). For instance, 2-aminoindan itself is a norepinephrine-dopamine releasing agent, while ring-substituted analogues like 5-methoxy-6-methyl-2-aminoindane (MMAI) are selective serotonin releasing agents.[1][2][3] Furthermore, derivatives of 2,3-dihydro-1H-inden-1-amine have been developed as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme critical in the degradation of dopamine, making them relevant for research into neurodegenerative disorders such as Parkinson's disease.[4][5]

The N-acetylation and bromination of the core indane structure in this compound are expected to modulate its pharmacological profile. The N-acetyl group reduces the basicity of the amine, which may shift its activity from a transporter substrate (releasing agent) to a transporter inhibitor or a ligand for other receptors. The bromo substituent can alter lipophilicity and binding interactions.

Given these structural analogies, this compound is proposed as a research tool for the following putative applications:

  • Probing Monoamine Transporter Function: To investigate its potential as a selective inhibitor or modulator of NET, DAT, and/or SERT. Its activity can be compared against known transporter ligands to elucidate structure-activity relationships.

  • Investigating Monoamine Oxidase B Inhibition: To determine if it acts as an inhibitor of MAO-B and to characterize its potency and selectivity against MAO-A.

  • Lead Compound for Neurological Drug Discovery: To serve as a scaffold for the development of novel ligands targeting monoaminergic systems for potential therapeutic applications in depression, anxiety, ADHD, and neurodegenerative diseases.

Data Presentation

As no direct experimental data for this compound is available, the following table summarizes the activities of structurally related 2-aminoindane derivatives to provide a comparative context for potential research.

CompoundTargetActivity (EC50, nM)SelectivityReference
2-Aminoindan (2-AI)NET86NE > DA >> 5-HT[1]
DAT439
SERT>10,000
5,6-Methylenedioxy-2-aminoindan (MDAI)SERT1145-HT ≈ NE > DA[2]
NET117
DAT1,334
5-Methoxy-6-methyl-2-aminoindane (MMAI)SERT315-HT >> NE, DA[2][3]
NET3,101
DAT>10,000

Experimental Protocols

The following are detailed protocols for key experiments to characterize the putative biological activity of this compound.

Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on the human norepinephrine (hNET), dopamine (hDAT), and serotonin (hSERT) transporters.

Materials:

  • HEK293 cells stably expressing hNET, hDAT, or hSERT

  • This compound

  • [3H]Nisoxetine (for hNET), [3H]WIN 35,428 (for hDAT), [3H]Citalopram (for hSERT)

  • Desipramine, GBR 12909, and Fluoxetine (as positive controls)

  • Cell culture medium (DMEM with 10% FBS)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and microplates

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Culture the stable cell lines in appropriate medium until they reach 80-90% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay: a. Plate the cells in 96-well plates. b. Wash the cells with assay buffer. c. Add the test compound at various concentrations and incubate for a pre-determined time (e.g., 15 minutes) at room temperature. d. Add the respective radioligand ([3H]Nisoxetine, [3H]WIN 35,428, or [3H]Citalopram) and incubate for a specific duration (e.g., 60 minutes). e. Terminate the assay by washing the cells with ice-cold assay buffer. f. Lyse the cells and add scintillation fluid.

  • Data Analysis: a. Measure the radioactivity using a liquid scintillation counter. b. Determine non-specific binding using an excess of a known inhibitor (e.g., desipramine for hNET). c. Calculate the percent inhibition for each concentration of the test compound. d. Plot the percent inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • Kynuramine (MAO-A substrate) or Benzylamine (MAO-B substrate)

  • Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Fluorometric or colorimetric detection reagents

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer.

  • Assay: a. In a 96-well plate, add the MAO-A or MAO-B enzyme, assay buffer, and the test compound at various concentrations. b. Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C. c. Initiate the reaction by adding the respective substrate (Kynuramine for MAO-A or Benzylamine for MAO-B). d. Incubate for a specific duration (e.g., 30 minutes) at 37°C. e. Stop the reaction and add the detection reagent.

  • Data Analysis: a. Measure the fluorescence or absorbance using a microplate reader. b. Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. c. Determine the IC50 values for MAO-A and MAO-B by plotting the percent inhibition against the log concentration of the compound and using non-linear regression.

Mandatory Visualizations

experimental_workflow cluster_compound Test Compound cluster_assays In Vitro Assays cluster_targets Biological Targets cluster_data Data Output compound This compound transporter_assay Monoamine Transporter Uptake Inhibition Assay compound->transporter_assay mao_assay Monoamine Oxidase Inhibition Assay compound->mao_assay net hNET transporter_assay->net dat hDAT transporter_assay->dat sert hSERT transporter_assay->sert maoa MAO-A mao_assay->maoa maob MAO-B mao_assay->maob ic50_transporter IC50 vs hNET, hDAT, hSERT net->ic50_transporter dat->ic50_transporter sert->ic50_transporter ic50_mao IC50 vs MAO-A, MAO-B maoa->ic50_mao maob->ic50_mao

Caption: Experimental workflow for characterizing the biological activity.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (DA, NE, 5-HT) Vesicle Synaptic Vesicle MA->Vesicle Storage MAO MAO MA->MAO Degradation MA_cleft Monoamines Vesicle->MA_cleft Release Transporter Monoamine Transporter (DAT, NET, SERT) MA_cleft->Transporter Reuptake Receptor Postsynaptic Receptors MA_cleft->Receptor Signal Signal Transduction Receptor->Signal TestCompound N-(6-bromo-2,3-dihydro- 1H-inden-5-yl)acetamide (Putative Inhibitor) TestCompound->Transporter Inhibition? TestCompound->MAO Inhibition?

Caption: Putative mechanism of action at a monoaminergic synapse.

References

Application Notes and Protocols for N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide in Cancer Research: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: As of late 2025, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in research concerning the direct application of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide in the field of cancer research. While the compound is available from several chemical suppliers for research purposes, there are no published studies detailing its mechanism of action, efficacy, or specific protocols for its use in oncology. The information available is primarily limited to its chemical structure and basic physical properties.

This document aims to provide a foundational framework for researchers interested in investigating the potential of this compound as a novel anti-cancer agent. The subsequent sections will outline hypothetical, yet standard, experimental approaches and workflows that could be adopted for such a study. It is crucial to note that the data, pathways, and protocols described herein are illustrative and based on general cancer research methodologies, as no specific data for this compound exists.

Hypothetical Research Workflow

Should a researcher wish to investigate the anti-cancer properties of this compound, a logical first step would be to perform a series of in vitro assays to determine its cytotoxic and anti-proliferative effects on various cancer cell lines.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation start Cancer Cell Line Panel Selection (e.g., NCI-60) viability Cell Viability/Cytotoxicity Assays (MTT, MTS, etc.) start->viability ic50 IC50 Determination viability->ic50 apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle signaling Signaling Pathway Analysis (Western Blot, Kinase Assays) ic50->signaling animal_model Xenograft/Syngeneic Mouse Models signaling->animal_model efficacy Tumor Growth Inhibition Studies animal_model->efficacy toxicity Preliminary Toxicity Assessment efficacy->toxicity

Caption: A generalized workflow for the initial investigation of a novel compound in cancer research.

Illustrative Data Presentation

In a typical preliminary study, the half-maximal inhibitory concentration (IC50) of a compound is determined across a panel of cancer cell lines. The data would be presented in a tabular format for easy comparison.

Table 1: Hypothetical IC50 Values for this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast15.2
MDA-MB-231Breast25.8
A549Lung10.5
HCT116Colon18.9
PC-3Prostate32.1
HeLaCervical22.4

Note: The data presented in this table is purely illustrative and not based on actual experimental results.

Standard Experimental Protocols

The following are generalized protocols that could be adapted for the study of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Potential Signaling Pathways to Investigate

Given the lack of specific information, researchers could start by investigating common signaling pathways implicated in cancer cell survival and proliferation.

G cluster_0 Potential Target Pathways cluster_1 Cellular Outcomes compound This compound pi3k PI3K/Akt/mTOR Pathway compound->pi3k Inhibition? mapk MAPK/ERK Pathway compound->mapk Inhibition? apoptosis_pathway Intrinsic/Extrinsic Apoptosis Pathways compound->apoptosis_pathway Activation? proliferation Decreased Proliferation pi3k->proliferation cell_cycle_arrest Cell Cycle Arrest pi3k->cell_cycle_arrest mapk->proliferation mapk->cell_cycle_arrest apoptosis_outcome Increased Apoptosis apoptosis_pathway->apoptosis_outcome

Caption: Hypothetical signaling pathways that could be modulated by a novel anti-cancer compound.

Bromo-Indenyl Compounds: A Promising Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

The indenyl scaffold, a bicyclic aromatic hydrocarbon, and its derivatives have emerged as a significant area of interest in medicinal chemistry. The introduction of a bromine atom to the indenyl ring, creating bromo-indenyl compounds, offers a versatile platform for the development of novel therapeutic agents. The presence of bromine can enhance pharmacological properties such as metabolic stability, binding affinity, and therapeutic activity through the formation of halogen bonds.[1][2][3] This document provides an overview of the applications of bromo-indenyl and related bromo-heterocyclic compounds in drug discovery, with a focus on their anticancer potential, supported by experimental protocols and quantitative data.

Anticancer Applications

Bromo-indenyl derivatives have shown considerable promise as anticancer agents, targeting various mechanisms to inhibit tumor growth.

Thiazole and Formazan Derivatives of 5-Bromo-Indan

Recent research has focused on the synthesis of novel thiazole and formazan derivatives linked to a 5-bromo-indan core.[4][5] These compounds have demonstrated significant cytotoxic activity against colon and stomach cancer cell lines.[4][5]

Mechanism of Action: Molecular docking studies suggest that these potent derivatives exhibit a strong affinity for the active sites of proteins associated with gastric and colon cancers (PDB codes: 2BID and 2A4L), indicating a potential mechanism of action involving the inhibition of cancer cell growth.[4][5]

Quantitative Data Summary:

CompoundCell LineActivityLD50 (rat, oral)
Derivative 10d SNU-16 (Stomach Cancer)More active than reference drugs335 - 3500 mg/kg
Derivative 4 COLO205 (Colon Cancer)More potent than reference drugsNot specified
Derivative 6c COLO205 (Colon Cancer)More potent than reference drugsNot specified
Derivative 6d COLO205 (Colon Cancer)More potent than reference drugs335 - 3500 mg/kg
Derivative 6e COLO205 (Colon Cancer)More potent than reference drugsNot specified
Derivative 10a COLO205 (Colon Cancer)More potent than reference drugs335 - 3500 mg/kg
Derivative 14a COLO205 (Colon Cancer)More potent than cisplatinNot specified
Derivative 14b COLO205 (Colon Cancer)More potent than cisplatinNot specified
Compound 16 Not specifiedNot specified335 - 3500 mg/kg
Other Bromo-Heterocyclic Compounds in Cancer Research

The success of bromo-indenyl compounds has spurred investigations into other bromo-substituted heterocyclic scaffolds. For instance, bromo-derivatives of 8-substituted quinolines have shown strong antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values ranging from 6.7 to 25.6 µg/mL.[6] Some of these compounds have also been identified as novel topoisomerase I inhibitors.[6]

Furthermore, α-bromoacryloylamido indolyl pyridinyl propenones have been designed and synthesized, displaying high antiproliferative activity against several human leukemia cell lines with nanomolar IC50 values.[7] Mechanistic studies revealed that these compounds can induce apoptosis through the decrease of mitochondrial membrane potential and activation of caspase-3.[7]

Synthetic Protocols

The synthesis of these promising compounds often involves multi-step reactions. The bromine atom serves as a key functional group for further molecular diversification through cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.[1][8]

General Procedure for the Synthesis of Thiazole Derivatives from 5-Bromo-Indan-1-one

This protocol outlines the synthesis of thiosemicarbazone and subsequent thiazole derivatives from 5-bromo-indan-1-one.[5]

Step 1: Synthesis of 2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydrazine-1-carbothioamide (3)

  • To a 50 mL round-bottom flask, add 5-bromo-indan-1-one (2.11 g, 0.01 mol) and thiosemicarbazide (approx. 1 g, 0.01 mol) in absolute ethanol (30 mL).

  • Heat the mixture under reflux to dissolve the thiosemicarbazide.

  • Add 1 mL of concentrated HCl and continue refluxing for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and collect the resulting solid by filtration.

  • Wash the solid with methanol to afford the pure product.

Step 2: Synthesis of Thiazole Derivatives (e.g., 6a-e)

  • The thiosemicarbazone derivative (3) is then typically reacted with an α-haloketone in a suitable solvent to yield the corresponding thiazole derivative. The specific conditions will vary depending on the desired final product.

General Procedure for the Synthesis of (5-Bromo-indan-1-ylidene)-hydrazine (4)
  • In a 25 mL round-bottom flask, dissolve 5-bromo-indan-1-one (1.06 g, 0.005 mol) in 20 mL of ethanol.

  • Add 1 mL of hydrazine hydrate (NH₂NH₂·H₂O).

  • Reflux the mixture for 5 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • Collect the pale-yellow solid by filtration and wash with methanol to yield the final product.

Visualizing the Role of Bromo-Indenyl Compounds

To better understand the synthesis and potential mechanisms of action of these compounds, the following diagrams illustrate key workflows and signaling pathways.

G cluster_synthesis Synthetic Workflow for Bromo-Indenyl Derivatives 5-Bromo-Indan-1-one 5-Bromo-Indan-1-one Thiosemicarbazone Derivative Thiosemicarbazone Derivative 5-Bromo-Indan-1-one->Thiosemicarbazone Derivative + Thiosemicarbazide, HCl, EtOH, reflux Hydrazone Derivative Hydrazone Derivative 5-Bromo-Indan-1-one->Hydrazone Derivative + Hydrazine Hydrate, EtOH, reflux Thiosemicarbazide Thiosemicarbazide Hydrazine Hydrate Hydrazine Hydrate Thiazole/Formazan Derivatives Thiazole/Formazan Derivatives Thiosemicarbazone Derivative->Thiazole/Formazan Derivatives Further Reactions

Synthetic pathway for bromo-indenyl derivatives.

G cluster_pathway Potential Anticancer Mechanism of Action Bromo-Indenyl Compound Bromo-Indenyl Compound Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) Bromo-Indenyl Compound->Target Protein (e.g., Kinase) Inhibition Apoptosis Apoptosis Bromo-Indenyl Compound->Apoptosis Induction Downstream Signaling Downstream Signaling Target Protein (e.g., Kinase)->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Simplified anticancer signaling inhibition.

Conclusion

Bromo-indenyl compounds and their analogs represent a promising class of molecules for drug discovery, particularly in the field of oncology. Their synthesis is accessible, and the bromine handle allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Further research into the precise molecular targets and mechanisms of action will be crucial for the clinical translation of these promising therapeutic candidates.

References

Application Notes and Protocols for N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the initial characterization and investigation of the biological activities of the novel compound, N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide. The protocols outlined below follow a logical progression from broad cellular screening to more specific target identification and pathway analysis, a common workflow in early-stage drug discovery.

Initial Cytotoxicity and Anti-Proliferative Screening

The first step in characterizing a novel compound is to assess its general effect on cell viability and proliferation. This helps to identify if the compound has cytotoxic or cytostatic effects and determines the appropriate concentration range for subsequent, more specific assays. A panel of cancer cell lines from different tissue origins is recommended to identify potential tissue-specific effects.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solution of this compound in DMSO Compound_Treatment Treat cells with a serial dilution of the compound Compound_Prep->Compound_Treatment Cell_Culture Culture and maintain a panel of cancer cell lines Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation Viability_Assay Perform CellTiter-Glo® Luminescent Cell Viability Assay Incubation->Viability_Assay Data_Acquisition Measure luminescence Viability_Assay->Data_Acquisition IC50_Calculation Calculate IC50 values Data_Acquisition->IC50_Calculation Data_Summary Summarize data in a table IC50_Calculation->Data_Summary

Caption: Workflow for cytotoxicity screening.

Protocol: Cell Viability Assay (ATP-based)

This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Panel of cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)

  • Appropriate cell culture medium and supplements

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution to create a range of concentrations for testing (e.g., 100 µM to 0.01 µM).

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the serial dilutions of the compound. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay: Allow the plate and its contents to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Cytotoxicity Screening Results
Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer22.8
HCT116Colon Cancer8.9
PC-3Prostate Cancer35.1

Target Identification: Kinase Inhibition Profiling

Based on the initial cytotoxicity screening, if the compound shows anti-proliferative activity, a broad kinase screen can be performed to identify potential molecular targets. Kinases are a common target class for cancer therapeutics.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare a fixed concentration of this compound Assay_Plate Add compound, kinase, and substrate to a 384-well plate Compound_Prep->Assay_Plate Kinase_Panel Select a panel of recombinant kinases Kinase_Panel->Assay_Plate Kinase_Reaction Initiate kinase reaction by adding ATP Assay_Plate->Kinase_Reaction Incubation Incubate at room temperature Kinase_Reaction->Incubation Detection Add ADP-Glo™ reagent to measure ATP consumption Incubation->Detection Luminescence_Measurement Measure luminescence Detection->Luminescence_Measurement Percent_Inhibition Calculate percent inhibition for each kinase Luminescence_Measurement->Percent_Inhibition Hit_Identification Identify 'hits' with significant inhibition Percent_Inhibition->Hit_Identification

Caption: Workflow for kinase inhibition profiling.

Protocol: Luminescence-Based Kinase Assay

This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[2]

Materials:

  • This compound

  • Panel of recombinant human kinases

  • Specific peptide substrates for each kinase

  • ATP

  • ADP-Glo™ Kinase Assay kit

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare the test compound at a fixed concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Kinase Reaction: Add the kinase, its specific substrate, and the test compound to the wells of a 384-well plate. Initiate the reaction by adding ATP. Include a no-kinase control and a vehicle (DMSO) control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

Data Presentation: Kinase Inhibition Profile
Kinase TargetPercent Inhibition at 10 µM
EGFR12%
HER28%
MEK1 85%
ERK215%
AKT15%
PI3Kα 78%

Hits are highlighted in bold.

Mechanism of Action: Signaling Pathway Analysis

Following the identification of potential kinase targets (e.g., MEK1 and PI3Kα), the next step is to validate these findings in a cellular context and investigate the downstream signaling pathways. Western blotting is a standard technique for this purpose.[3][4][5]

Hypothesized Signaling Pathway

G cluster_pathway Hypothetical Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS PI3K PI3Kα Receptor->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound This compound Compound->MEK Compound->PI3K

Caption: Hypothesized inhibition of MEK and PI3K pathways.

Protocol: Western Blotting

Materials:

  • HCT116 cells (or another sensitive cell line)

  • This compound

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat HCT116 cells with varying concentrations of the compound for a specified time (e.g., 24 hours). Lyse the cells and collect the protein extracts.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.[6][7]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH).

Data Presentation: Western Blot Analysis
Treatmentp-MEK / Total MEK (Relative Intensity)p-ERK / Total ERK (Relative Intensity)p-AKT / Total AKT (Relative Intensity)
Vehicle (DMSO)1.001.001.00
Compound (1 µM)0.450.520.85
Compound (5 µM)0.120.180.63
Compound (10 µM)0.050.080.31

These results would suggest a dose-dependent inhibition of MEK and PI3K signaling pathways, consistent with the initial kinase screen.

Disclaimer

The experimental designs, protocols, and data presented in these application notes are for illustrative purposes to guide the investigation of this compound. Actual results may vary, and optimization of these protocols will be necessary. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols: N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide, a key intermediate in the development of pharmacologically active compounds. Detailed experimental protocols and data are presented to facilitate its application in organic synthesis and drug discovery.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of a bromine atom on the indane scaffold allows for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space and the optimization of lead compounds. The acetamido group, a common feature in many bioactive molecules, contributes to the overall physicochemical properties of the final compounds.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its precursor, N-(2,3-dihydro-1H-inden-5-yl)acetamide, is provided below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurity
N-(2,3-dihydro-1H-inden-5-yl)acetamideC₁₁H₁₃NO175.2359856-06-3≥97%
This compoundC₁₁H₁₂BrNO254.13157701-33-2≥97%[1]

Experimental Protocols

The following protocols detail the synthesis of this compound from its precursor, N-(2,3-dihydro-1H-inden-5-yl)acetamide (also known as 5-acetamidoindan), using N-bromosuccinimide (NBS) as the brominating agent.

Synthesis of this compound

This protocol describes the electrophilic aromatic bromination of N-(2,3-dihydro-1H-inden-5-yl)acetamide. The acetamido group is an activating ortho-, para-director. Due to steric hindrance from the fused ring system, the bromination is expected to occur predominantly at the 6-position.

Materials:

  • N-(2,3-dihydro-1H-inden-5-yl)acetamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes mixture (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-(2,3-dihydro-1H-inden-5-yl)acetamide (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath with stirring. To this cooled solution, add N-bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Yield and Purity: While specific literature values for this exact reaction are not readily available, similar brominations of activated aromatic systems with NBS typically proceed in good to excellent yields (70-95%) with high purity after chromatographic purification.[2]

Application in the Synthesis of Kinase Inhibitors

This compound serves as a crucial intermediate in the synthesis of potent and selective kinase inhibitors, which are a major class of anticancer drugs. The bromo-indan moiety can be further elaborated through cross-coupling reactions to introduce diverse functionalities that can interact with the kinase active site.

Workflow for Utilization in Drug Discovery

The following diagram illustrates a typical workflow where this compound is used as an intermediate in a drug discovery program targeting kinases.

G cluster_0 Synthesis of Intermediate cluster_1 Scaffold Elaboration cluster_2 Biological Evaluation A N-(2,3-dihydro-1H-inden-5-yl)acetamide B Bromination with NBS A->B C This compound B->C D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D E Diverse Functionalized Indane Derivatives D->E F Kinase Activity Assays E->F G Cell-Based Proliferation Assays F->G H Lead Optimization G->H G cluster_pathway Generic Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Kinase2 Target Kinase Kinase1->Kinase2 Substrate Downstream Substrate Kinase2->Substrate Proliferation Cell Proliferation & Survival Substrate->Proliferation Inhibitor Inhibitor (derived from bromo-indan) Inhibitor->Kinase2

References

Application Notes and Protocols for N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the dissolution of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide, a compound of interest in various research applications. Due to its chemical structure, this compound is predicted to be lipophilic, necessitating the use of organic solvents for effective solubilization. These application notes outline the chemical properties, recommended dissolution procedures, and best practices for preparing stock solutions for experimental use.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The calculated XLogP3 value of approximately 2.2 to 2.6 suggests that the compound is moderately lipophilic and will likely exhibit poor solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₁H₁₂BrNO--INVALID-LINK--
Molecular Weight Approximately 254.13 g/mol --INVALID-LINK--
Calculated XLogP3 2.2 - 2.6--INVALID-LINK--
Appearance Solid (predicted)-

Recommended Solvents for Dissolution

Based on the lipophilic nature of this compound, the following organic solvents are recommended for initial solubility testing. It is advisable to start with solvents that are compatible with downstream experimental assays.

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) - Primarily for non-biological assays

Experimental Protocol: Determining Solubility and Preparing Stock Solutions

This protocol provides a systematic approach to determine the optimal solvent and concentration for this compound.

3.1. Materials

  • This compound powder

  • Recommended solvents (see section 2)

  • Glass vials with screw caps

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Micropipettes

3.2. Procedure for Solubility Testing

  • Weighing the Compound: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a clean, dry glass vial.

  • Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add additional aliquots of the solvent (e.g., 50-100 µL at a time), vortexing thoroughly after each addition, until the compound is completely dissolved. Record the total volume of solvent used.

  • Gentle Heating/Sonication (Optional): If the compound remains insoluble at room temperature, gentle warming (e.g., to 37-50°C) or brief sonication may be applied. Use caution to avoid solvent evaporation or compound degradation.

  • Repeat for Other Solvents: Repeat steps 1-6 for each of the recommended solvents to determine the most effective one.

3.3. Preparation of a Concentrated Stock Solution

Once a suitable solvent has been identified, a concentrated stock solution can be prepared.

  • Calculate the Required Mass: Determine the desired concentration and volume of the stock solution (e.g., 10 mM in 1 mL). Calculate the mass of this compound required.

  • Dissolution: Weigh the calculated mass of the compound into a vial and add the appropriate volume of the chosen solvent.

  • Ensure Complete Dissolution: Vortex and, if necessary, gently warm or sonicate the mixture until the compound is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light. For long-term storage, it is recommended to store at -20°C or -80°C.

3.4. Preparation of Working Solutions for Biological Assays

When preparing working solutions for aqueous-based biological assays from a concentrated organic stock, it is crucial to minimize the final concentration of the organic solvent to avoid affecting the experimental system.

  • Serial Dilution: Perform serial dilutions of the concentrated stock solution in the same organic solvent to achieve intermediate concentrations.

  • Dilution into Aqueous Buffer: Add the final aliquot of the organic stock solution to the aqueous assay buffer while vortexing to ensure rapid and uniform dispersion. The final concentration of the organic solvent should typically be kept below 1% (v/v), and ideally below 0.5% (v/v).

  • Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of the organic solvent as the test samples.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for dissolving this compound and preparing solutions for experimental use.

Dissolution_Workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_stock Stock Solution cluster_working Working Solution weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent mix Vortex/Sonicate add_solvent->mix observe Visual Inspection mix->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Incomplete Dissolution observe->not_dissolved No prep_stock Prepare Concentrated Stock dissolved->prep_stock not_dissolved->add_solvent Add more solvent storage Store at -20°C/-80°C prep_stock->storage serial_dilute Serial Dilution (in organic solvent) prep_stock->serial_dilute final_dilute Dilute in Aqueous Buffer serial_dilute->final_dilute assay Use in Assay final_dilute->assay

Caption: Workflow for dissolving this compound.

Troubleshooting

  • Precipitation upon dilution in aqueous buffer: This is common for lipophilic compounds. To mitigate this, try using a lower concentration of the stock solution, increasing the rate of mixing during dilution, or including a small percentage of a non-ionic surfactant like Tween® 20 or Triton™ X-100 in the assay buffer (ensure compatibility with your assay).

  • Compound insolubility in all tested solvents: If the compound remains insoluble, consider less common, more potent organic solvents, but always check for compatibility with your experimental setup. It may also be beneficial to perform a hot filtration to remove any insoluble impurities before preparing the stock solution.

These protocols and notes are intended to provide a comprehensive guide for the dissolution and handling of this compound in a research setting. Adherence to these guidelines will help ensure the accurate and reproducible use of this compound in your experiments.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield is low. What are the most common causes?

Low overall yield can stem from issues in either the acetylation of the starting material or the subsequent bromination step. Here’s a breakdown of potential causes:

  • Incomplete Acetylation: The initial acetylation of 5-aminoindane may not have gone to completion. This can be due to impure starting materials, insufficient acetic anhydride, or non-optimal reaction conditions. Unreacted 5-aminoindane can complicate the subsequent bromination and purification steps.

  • Suboptimal Bromination Conditions: The bromination reaction is sensitive to temperature and the rate of bromine addition. Too low a temperature can lead to a sluggish and incomplete reaction, while too high a temperature can promote the formation of side products.

  • Formation of Isomeric Byproducts: The acetamido group directs electrophilic substitution to the ortho and para positions. While the para position (6-bromo) is sterically favored, some formation of the ortho isomer (4-bromo) can occur, reducing the yield of the desired product.

  • Polybromination: The acetamido group is activating, and if an excess of bromine is used or if the reaction conditions are too harsh, di-brominated products can form, consuming the starting material and complicating purification.

  • Loss During Workup and Purification: The product may be lost during aqueous washes if not fully precipitated, or during recrystallization if an inappropriate solvent or volume is used.

Q2: I am observing multiple spots on my TLC plate after the bromination reaction. What are they?

Multiple spots on a TLC plate can indicate a mixture of the starting material, the desired product, and various byproducts. The most likely possibilities are:

  • Unreacted N-(2,3-dihydro-1H-inden-5-yl)acetamide: This will typically have a different Rf value than the brominated product.

  • Desired Product (this compound): This should be the major spot.

  • Ortho Isomer (N-(4-bromo-2,3-dihydro-1H-inden-5-yl)acetamide): This isomer may have a very similar Rf to the desired para isomer, making separation by column chromatography challenging.

  • Polybrominated Products: These will likely have different Rf values from the mono-brominated products.

To identify the spots, you can use co-spotting with your starting material. If available, a reference standard of the desired product would be ideal for confirmation.

Q3: How can I minimize the formation of the ortho-bromo isomer?

The formation of the ortho-bromo isomer is a common issue in the electrophilic substitution of acetanilides.[1][2] To favor the formation of the desired para isomer (6-bromo), consider the following:

  • Steric Hindrance: The acetamido group provides significant steric bulk, which naturally disfavors substitution at the adjacent ortho positions.[3] Ensuring the reaction is not run at excessively high temperatures can help maintain this steric influence.

  • Solvent Choice: Using a non-polar solvent can sometimes enhance the steric hindrance effect. However, glacial acetic acid is commonly used for this type of reaction as it helps to solubilize the starting material and moderate the reactivity of bromine.

Q4: I am seeing a persistent color in my product even after purification. What is the cause and how can I remove it?

A persistent yellow or orange color is often due to residual bromine or poly-brominated impurities. Here’s how to address this:

  • Quenching Excess Bromine: After the reaction is complete, ensure that any unreacted bromine is quenched. This is typically done by adding a reducing agent like sodium bisulfite or sodium thiosulfate solution until the color of the solution disappears.

  • Recrystallization: A careful recrystallization is often the most effective way to remove colored impurities. Ethanol or a mixture of ethanol and water is a good starting point for recrystallizing acetanilide derivatives. You may need to use activated charcoal during recrystallization to remove highly colored impurities, but be aware that this can also reduce your yield.

Q5: My acetylation reaction is not going to completion. What can I do?

If you are finding a significant amount of unreacted 5-aminoindane after the acetylation step, consider these points:

  • Purity of 5-aminoindane: Ensure your starting amine is pure and dry.

  • Stoichiometry of Acetic Anhydride: While a slight excess of acetic anhydride is often used, a large excess can lead to di-acetylation if the reaction is heated for an extended period. A typical protocol may use 1.5 equivalents of acetic anhydride.[4]

  • Reaction Temperature and Time: The reaction is often exothermic initially. After the initial reaction, gentle heating (e.g., 50-60 °C) for a short period can help drive the reaction to completion.

  • Catalyst: While not always necessary, a catalytic amount of a strong acid like sulfuric acid can be used to speed up the reaction. However, this can also lead to side reactions if not carefully controlled.

Experimental Protocols

Step 1: Acetylation of 5-Aminoindane

This protocol describes the synthesis of the intermediate, N-(2,3-dihydro-1H-inden-5-yl)acetamide.

  • Reaction Setup: In a round-bottom flask, dissolve 5-aminoindane (1 equivalent) in glacial acetic acid.

  • Addition of Acetic Anhydride: To the stirred solution, add acetic anhydride (1.5 equivalents) dropwise. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 50-60°C for an additional 30 minutes.

  • Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a white solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from ethanol/water if necessary.

Step 2: Bromination of N-(2,3-dihydro-1H-inden-5-yl)acetamide

This protocol describes the synthesis of the final product, this compound.

  • Reaction Setup: Dissolve N-(2,3-dihydro-1H-inden-5-yl)acetamide (1 equivalent) in glacial acetic acid in a round-bottom flask protected from light.

  • Addition of Bromine: In a separate flask, prepare a solution of bromine (1.1 equivalents) in glacial acetic acid. Add this bromine solution dropwise to the stirred solution of the acetamide. Maintain the temperature between 20-25°C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into a beaker of ice-cold water containing a small amount of sodium bisulfite to quench any excess bromine.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with water until the filtrate is neutral. Dry the crude product. Purify by recrystallization from ethanol.

Quantitative Data Summary

ParameterAcetylation of 5-AminoindaneBromination of N-(2,3-dihydro-1H-inden-5-yl)acetamide
Starting Material 5-AminoindaneN-(2,3-dihydro-1H-inden-5-yl)acetamide
Reagents Acetic Anhydride, Glacial Acetic AcidBromine, Glacial Acetic Acid
Stoichiometry 1.5 eq. Acetic Anhydride1.1 eq. Bromine
Temperature 50-60 °C20-25 °C
Reaction Time 1 hour1-2 hours
Typical Yield >90%70-85% (literature for similar reactions)

Visualizations

reaction_pathway cluster_acetylation Step 1: Acetylation cluster_bromination Step 2: Bromination 5-Aminoindane 5-Aminoindane N-(2,3-dihydro-1H-inden-5-yl)acetamide_intermediate N-(2,3-dihydro-1H-inden-5-yl)acetamide 5-Aminoindane->N-(2,3-dihydro-1H-inden-5-yl)acetamide_intermediate Acetic Anhydride, Acetic Acid Final_Product This compound N-(2,3-dihydro-1H-inden-5-yl)acetamide_intermediate->Final_Product Br2, Acetic Acid

Caption: Synthetic pathway for this compound.

troubleshooting_workflow start Low Yield or Impure Product check_acetylation Check Acetylation Step start->check_acetylation check_bromination Check Bromination Step check_acetylation->check_bromination No incomplete_acetylation Incomplete Reaction? check_acetylation->incomplete_acetylation Yes bromination_issues Multiple spots on TLC? check_bromination->bromination_issues incomplete_acetylation->check_bromination No acetylation_solution Increase reaction time/temp Check reagent purity incomplete_acetylation->acetylation_solution Yes acetylation_solution->check_bromination isomer_formation Isomer formation? bromination_issues->isomer_formation Yes workup_loss Loss during workup? bromination_issues->workup_loss No polybromination Polybromination? isomer_formation->polybromination No isomer_solution Optimize temperature Improve purification isomer_formation->isomer_solution Yes polybromination_solution Reduce Br2 equivalents Control temperature polybromination->polybromination_solution Yes polybromination->workup_loss No isomer_solution->workup_loss polybromination_solution->workup_loss workup_solution Optimize recrystallization Ensure complete precipitation workup_loss->workup_solution Yes end Improved Yield and Purity workup_loss->end No workup_solution->end

Caption: Troubleshooting workflow for low yield and impurity issues.

References

Technical Support Center: Purification of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice. - Cooling the solution too quickly. - Insufficient washing of crystals. - Presence of highly soluble impurities.- Screen for an optimal solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[1] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] - Wash the collected crystals with a small amount of cold solvent.[3] - Consider a pre-purification step like column chromatography if the crude product is highly impure.[1]
Oiling Out During Recrystallization - The solution is cooling too rapidly. - High concentration of impurities. - Inappropriate solvent.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1] - If impurities are high, pre-purify the crude material using column chromatography.[1] - Re-evaluate the solvent system. A solvent pair (one in which the compound is soluble and one in which it is less soluble) may be more effective.[1]
Poor Separation in Column Chromatography - Incorrect mobile phase polarity. - Column overloading. - Improper column packing.- Perform thin-layer chromatography (TLC) to determine the optimal eluent system for good separation. - Use an appropriate amount of crude material for the column size. - Ensure the silica gel is packed uniformly without any cracks or channels.
Product Fails to Crystallize - Solution is not supersaturated (too much solvent used). - The compound is very pure and lacks nucleation sites.- Concentrate the solution by carefully evaporating some of the solvent.[1] - Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization.[1] - Add a seed crystal of the pure compound.[1]
Colored Impurities Persist - Presence of colored byproducts from the synthesis.- Consider treating the solution with activated carbon before filtration during recrystallization. - Employ column chromatography, as it can be effective in separating colored impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities for this compound are not extensively documented, common impurities in similar syntheses can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, in the synthesis of related bromoacetamides, unreacted acetamide and N,N-dibromoacetamide are common impurities.[2][3]

Q2: Which purification method is most suitable for this compound?

A2: Both recrystallization and column chromatography are viable methods. Recrystallization is a simpler technique suitable for removing small amounts of impurities, provided a suitable solvent is found.[1] Column chromatography offers better separation for complex mixtures or when impurities have similar solubility to the product.[4]

Q3: How do I select an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent will dissolve the crude product completely at an elevated temperature but sparingly at room or lower temperatures.[1] A systematic solvent screening with small amounts of the crude material is recommended to identify the best solvent or solvent pair.[1]

Q4: My purified product has a lower than expected melting point. What does this indicate?

A4: A depressed and broadened melting point range is a strong indication of the presence of impurities.[3] Even small amounts of contaminants can significantly lower the melting point.[3]

Q5: How can I assess the purity of my final product?

A5: Purity can be assessed using several analytical techniques. Thin-layer chromatography (TLC) can provide a qualitative assessment of purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for this compound.

  • Solvent Selection: Begin by performing a solvent screen to identify a suitable solvent or solvent system. Test solvents should include those with varying polarities (e.g., ethanol, ethyl acetate, toluene, hexanes, and mixtures thereof).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Collection: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography Protocol
  • Stationary Phase Preparation: Pack a glass column with silica gel as the stationary phase. The amount of silica will depend on the amount of crude product to be purified.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel. Alternatively, a concentrated solution can be carefully loaded directly onto the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).[5]

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Crude_Product Crude N-(6-bromo-2,3-dihydro-1H- inden-5-yl)acetamide Recrystallization Recrystallization Crude_Product->Recrystallization Initial Attempt Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Complex Mixture Purity_Check Purity Assessment (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization Low Purity Purity_Check->Column_Chromatography Multiple Impurities Pure_Product Pure Product Purity_Check->Pure_Product Purity > 95% Further_Experiments Further Experiments Pure_Product->Further_Experiments

Caption: Purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue No_Crystals No Crystals Formed Too much solvent? Compound too pure? Start->No_Crystals Oiling_Out Compound 'Oils Out' Cooling too fast? High impurity level? Start->Oiling_Out Low_Purity Low Purity Wrong solvent? Incomplete washing? Start->Low_Purity Solution1 Concentrate Solution or Add Seed Crystal No_Crystals->Solution1 Solution2 Reheat, Add More Solvent, Cool Slowly Oiling_Out->Solution2 Solution3 Re-screen Solvents or Re-wash Crystals Low_Purity->Solution3

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: I cannot find any published solubility data for this compound. Where should I start?

A1: It is common for novel or specialized compounds to lack extensive published solubility data. The recommended approach is to perform a systematic solubility assessment. Start with a range of common laboratory solvents of varying polarities. Based on the structure of this compound (a bromo-substituted indenyl acetamide), it is expected to be a sparingly soluble crystalline solid in aqueous media and may exhibit better solubility in organic solvents. A suggested starting panel of solvents is provided in the experimental protocol below.

Q2: What are the key chemical properties of this compound that might influence its solubility?

A2: The key properties influencing solubility are its molecular structure, molecular weight, and potential for intermolecular interactions.

PropertyValueImplication for Solubility
Molecular FormulaC₁₁H₁₂BrNO[1][2]The presence of a bromine atom and the overall hydrocarbon structure contribute to its lipophilic (fat-loving) nature.
Molecular Weight~254.13 g/mol [1][2]A moderate molecular weight suggests that solubility is not primarily hindered by molecular size.
Key Functional GroupsAmide, Bromo, Aromatic RingThe amide group can participate in hydrogen bonding, potentially aiding solubility in polar protic solvents. However, the bromo-indenyl core is largely non-polar and will favor dissolution in organic solvents.
Predicted XLogP32.2[2]A positive LogP value indicates higher solubility in lipids/octanol than in water, suggesting poor aqueous solubility.

Q3: How can I improve the dissolution rate of this compound?

A3: If the compound dissolves slowly, you can try the following:

  • Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for solvent interaction.

  • Sonication: Applying ultrasonic energy can help break apart particle agglomerates and accelerate the dissolution process.

  • Gentle Heating: For some solvents, carefully increasing the temperature can improve both the rate of dissolution and the solubility limit. Always check for compound stability at elevated temperatures first.

  • Agitation: Continuous stirring or vortexing ensures that the solvent at the solid-liquid interface is constantly replenished, which helps to maintain a high concentration gradient and speed up dissolution.

Troubleshooting Guide

Problem: The compound is not dissolving in my chosen solvent.

  • Initial Assessment: Have you tried a range of solvents? As predicted by its XLogP value, this compound is likely to have low solubility in water.

  • Recommended Action: Test solubility in polar aprotic solvents like DMSO, DMF, or acetonitrile, and in alcohols like methanol or ethanol. These are often good starting points for compounds of this nature. Refer to the experimental protocol for a systematic approach.

Problem: My compound precipitates out of solution after initial dissolution.

  • Possible Cause 1: Supersaturation. You may have created a supersaturated solution, for example, by dissolving the compound at a higher temperature and then letting it cool.

  • Solution 1: Determine the solubility at the desired final temperature. Do not exceed this concentration. If a higher concentration is needed, a co-solvent system may be required.

  • Possible Cause 2: Change in pH. If you are working with a buffered aqueous solution, a change in pH upon adding the compound (if it has acidic or basic properties) could cause it to precipitate.

  • Solution 2: Ensure your buffer has sufficient capacity to handle the addition of the compound without a significant pH shift. Re-measure the pH after adding the compound.

  • Possible Cause 3: Solvent Evaporation. If left uncovered, a volatile solvent can evaporate, increasing the compound's concentration beyond its solubility limit.

  • Solution 3: Keep vials and containers tightly sealed whenever possible.

Problem: I am getting inconsistent solubility results between experiments.

  • Possible Cause 1: Insufficient Equilibration Time. Solubility is an equilibrium process. If you do not allow enough time for the solution to become saturated, you will get artificially low and variable readings.

  • Solution 1: Ensure you are allowing sufficient time for the mixture to reach equilibrium. For sparingly soluble compounds, this can take 24 hours or longer.

  • Possible Cause 2: Temperature Fluctuations. Solubility is temperature-dependent. Small changes in ambient temperature can affect your results.

  • Solution 2: Conduct all solubility experiments in a temperature-controlled environment, such as a water bath or incubator.

  • Possible Cause 3: Inaccurate Quantification. The method used to measure the concentration of the dissolved compound (e.g., UV-Vis spectroscopy, HPLC) may not be properly calibrated or may be subject to interference.

  • Solution 3: Validate your analytical method. Run a calibration curve before each experiment and check for any interfering substances.

Experimental Protocols

Protocol: Kinetic Solubility Assessment using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

  • Preparation:

    • Add an excess amount of this compound to a series of clear glass vials. "Excess" means adding enough solid so that some remains undissolved after the equilibration period.

    • To each vial, add a precise volume (e.g., 1 mL) of a different test solvent (e.g., Water, PBS pH 7.4, DMSO, Ethanol, Methanol, Acetonitrile).

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a shaker or on a rotating mixer in a temperature-controlled environment (e.g., 25 °C).

    • Allow the mixtures to equilibrate for at least 24 hours to ensure the solution is fully saturated.

  • Sample Processing:

    • After equilibration, let the vials stand to allow the undissolved solid to settle.

    • Carefully remove a known volume of the supernatant (the clear liquid on top) without disturbing the solid material.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimating the solubility.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV).

    • Determine the concentration of the dissolved compound using the validated analytical method.

    • Calculate the solubility in the original solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualizations

G cluster_0 Troubleshooting Solubility Issues A Compound Insoluble or Precipitates B Is the solvent aqueous? A->B G Inconsistent results? A->G C Consider organic solvents (DMSO, EtOH, etc.) B->C Yes D Was the solution heated then cooled? B->D No E Potential supersaturation. Determine solubility at ambient temperature. D->E Yes F Check for pH shift or solvent evaporation. D->F No H Increase equilibration time (>24h). G->H Yes I Control temperature and validate analytical method. H->I G cluster_1 Experimental Workflow for Solubility Determination prep 1. Add excess compound to vials add_solvent 2. Add precise volume of test solvents prep->add_solvent equilibrate 3. Equilibrate for 24h at constant temperature add_solvent->equilibrate separate 4. Centrifuge or settle to separate solid equilibrate->separate filter 5. Filter supernatant (0.22 µm filter) separate->filter quantify 6. Dilute and quantify via HPLC-UV filter->quantify calculate 7. Calculate solubility quantify->calculate

References

Technical Support Center: N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide in solution. The information is designed to help anticipate and address potential stability challenges during experimental work.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution, providing potential causes and recommended actions.

Issue 1: Compound precipitation or insolubility in aqueous solutions.

  • Question: My this compound is precipitating out of my aqueous buffer. How can I improve its solubility?

  • Potential Causes:

    • The compound has low intrinsic aqueous solubility due to its relatively nonpolar structure.

    • The pH of the solution is not optimal for solubility.

    • The concentration of the compound exceeds its solubility limit in the chosen solvent system.

  • Recommended Actions:

    • Co-solvent Addition: Introduce a water-miscible organic co-solvent. Common choices include dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG). Start with a small percentage (e.g., 1-5% v/v) and incrementally increase as needed, while considering the tolerance of your experimental system to the co-solvent.

    • pH Adjustment: Although the amide group is neutral, extreme pH values can sometimes influence the overall charge of a molecule if other ionizable groups are present or if it promotes salt formation. Empirically test a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0) to identify the optimal pH for solubility.

    • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Polysorbate 20 can aid in solubilizing hydrophobic compounds.

    • Complexation: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.

Issue 2: Loss of compound potency or concentration over time.

  • Question: I am observing a decrease in the concentration of this compound in my stock solution. What could be the cause and how can I prevent it?

  • Potential Causes:

    • Hydrolysis: The acetamide group is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of 6-bromo-2,3-dihydro-1H-inden-5-amine and acetic acid.

    • Oxidation: While less common for this structure, oxidative degradation can occur, especially in the presence of reactive oxygen species or metal ions.

    • Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic bromo compounds.

    • Adsorption: The compound may adsorb to the surface of storage containers, especially plastics.

  • Recommended Actions:

    • pH Control: Maintain the pH of the solution in the neutral range (pH 6-8) to minimize acid- or base-catalyzed hydrolysis. Use a suitable buffer system to maintain a stable pH.

    • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) to slow down degradation kinetics. However, perform freeze-thaw stability studies to ensure the compound is stable under these conditions.

    • Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

    • Inert Atmosphere: For long-term storage or if oxidation is suspected, de-gas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Container Selection: Use glass or polypropylene containers, which tend to have lower adsorption of small molecules compared to other plastics.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

  • Prepare a series of potential solvent systems (e.g., phosphate-buffered saline (PBS) pH 7.4, PBS with 5% DMSO, PBS with 1% Tween® 80).

  • Add a known excess amount of this compound to a small volume of each solvent system.

  • Agitate the samples at a controlled temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Forced Degradation Study

  • Prepare solutions of this compound in a suitable solvent.

  • Expose the solutions to various stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours.

    • Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period.

  • At specified time points, withdraw samples and analyze them by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Solubility (mg/mL)
Water25< 0.1
PBS, pH 7.4250.2 ± 0.05
PBS, pH 7.4 + 5% DMSO251.5 ± 0.2
PBS, pH 7.4 + 1% Tween® 80250.8 ± 0.1
Ethanol25> 10

Table 2: Stability of this compound under Forced Degradation

Stress ConditionDuration% Parent Compound RemainingMajor Degradation Products
0.1 M HCl, 60 °C24 h65%6-bromo-2,3-dihydro-1H-inden-5-amine
0.1 M NaOH, 60 °C24 h40%6-bromo-2,3-dihydro-1H-inden-5-amine
3% H₂O₂, RT24 h92%Unidentified polar species
80 °C48 h85%Minor unknown peaks
UV Light (254 nm)8 h78%Multiple degradation products

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: Based on its chemical structure, the most probable degradation pathway is the hydrolysis of the acetamide bond. This reaction can be catalyzed by both acids and bases, leading to the formation of 6-bromo-2,3-dihydro-1H-inden-5-amine and acetic acid.

Q2: What analytical techniques are suitable for monitoring the stability of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. The method should be capable of separating the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify unknown degradation products.

Q3: What are the recommended storage conditions for a stock solution of this compound in DMSO?

A3: For short-term storage (days to weeks), store the DMSO stock solution at 2-8 °C. For long-term storage (months), it is advisable to store aliquots at -20 °C or -80 °C to minimize degradation. Protect the solution from light. It is important to limit the number of freeze-thaw cycles.

Q4: Can I use buffers containing primary amines, such as Tris, with this compound?

A4: While generally acceptable, be aware that primary amine buffers could potentially react with the compound or its degradation products under certain conditions, especially over long incubation times at elevated temperatures. If you observe unexpected instability, consider switching to a non-nucleophilic buffer like HEPES or phosphate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_results Data Analysis prep_compound This compound prep_solvent Select Solvent System (e.g., PBS + 5% DMSO) prep_compound->prep_solvent prep_solution Prepare Stock Solution prep_solvent->prep_solution stress_conditions Expose to Stress Conditions (pH, Temp, Light) prep_solution->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling analysis Analyze by HPLC-UV sampling->analysis quantify Quantify Parent Compound analysis->quantify identify Identify Degradation Products analysis->identify conclude Determine Optimal Storage Conditions quantify->conclude identify->conclude

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_logic start Instability Observed (Loss of Compound) check_hydrolysis Is pH outside 6-8 range? start->check_hydrolysis adjust_ph Adjust pH to 6-8 Use Buffer check_hydrolysis->adjust_ph Yes check_light Is solution exposed to light? check_hydrolysis->check_light No final Stability Improved adjust_ph->final protect_light Store in amber vials or protect from light check_light->protect_light Yes check_temp Is storage temperature > 8°C? check_light->check_temp No protect_light->final lower_temp Store at 2-8°C or frozen check_temp->lower_temp Yes check_oxidation Is oxidation suspected? check_temp->check_oxidation No lower_temp->final inert_atmosphere Use de-gassed solvent Store under N2 or Ar check_oxidation->inert_atmosphere Yes check_oxidation->final No inert_atmosphere->final

Caption: Troubleshooting decision tree for stabilizing this compound.

Technical Support Center: Synthesis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically involves the N-acetylation of the starting material, 6-bromo-2,3-dihydro-1H-inden-5-amine, using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base to neutralize the acid byproduct.

Q2: What are the most common acetylating agents and solvents for this reaction?

Common acetylating agents include acetic anhydride and acetyl chloride. The choice of solvent can vary, with dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate being frequently used. Acetic acid can also be used as both a reagent and a solvent, sometimes with a catalyst.

Q3: What are the likely impurities in the starting material, 6-bromo-2,3-dihydro-1H-inden-5-amine?

Impurities in the starting amine can arise from its synthesis, which often involves nitration, reduction, and bromination steps. Potential impurities could include isomers from the bromination step, unreacted starting materials from the indane synthesis, or byproducts from the reduction of a nitro group. It is crucial to use a highly pure starting amine to avoid a complex mixture of acetylated products.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting amine, the acetylated product, and any potential byproducts. The disappearance of the starting amine spot indicates the completion of the reaction.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of the Desired Product Incomplete reaction.- Ensure the stoichiometry of the reactants is correct. - Increase the reaction time or gently heat the reaction mixture if the starting material is thermally stable. - Use a slight excess of the acetylating agent.
Degradation of starting material or product.- Perform the reaction at a lower temperature. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the materials are sensitive to oxidation.
Inefficient purification.- Optimize the recrystallization solvent system. - If using column chromatography, ensure proper loading and an optimal eluent system for good separation.
Presence of Multiple Spots on TLC After Reaction Formation of byproducts.- This is a common issue. See the "Common Byproducts and Their Avoidance" section below.
Impure starting material.- Purify the starting amine (6-bromo-2,3-dihydro-1H-inden-5-amine) before use, for example, by recrystallization or column chromatography.
Product is Difficult to Purify Co-elution of byproducts with the product during chromatography.- Try a different column chromatography stationary phase (e.g., alumina instead of silica gel). - Use a different eluent system with varying polarity.
Product and byproducts have similar solubility, making recrystallization difficult.- Attempt recrystallization with a different solvent or a mixture of solvents. - Consider a purification technique like preparative HPLC if high purity is required.
Discoloration of the Final Product Presence of colored impurities.- While a pure sample is expected to be a white or off-white solid, discoloration can indicate the presence of byproducts.[1] - Treat the crude product with activated charcoal during recrystallization to remove some colored impurities.

Common Byproducts and Their Avoidance

Byproduct Potential Cause of Formation Strategy for Avoidance
Diacetylated Product Use of a large excess of the acetylating agent or harsh reaction conditions (high temperature). The second acetylation is generally less favorable on an amide nitrogen but can occur.- Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the acetylating agent. - Maintain a moderate reaction temperature.
O-Acetylated Byproduct (if hydroxyl impurities are present) Presence of hydroxylated impurities in the starting material, which can also be acetylated.- Ensure the purity of the starting amine and remove any hydroxyl-containing impurities.
Ring Acetylated Product Under certain conditions (e.g., Friedel-Crafts), the aromatic ring can be acetylated. This is less likely under standard N-acetylation conditions but can be a concern with strong Lewis acid catalysts.- Avoid the use of strong Lewis acid catalysts if only N-acetylation is desired.
Unreacted Starting Material Incomplete reaction due to insufficient acetylating agent, short reaction time, or low temperature.- Ensure complete consumption of the starting amine by monitoring with TLC. - Use a slight excess of the acetylating agent.
Hydrolysis of Acetylating Agent Presence of water in the reaction mixture can hydrolyze the acetylating agent (especially acetyl chloride) to acetic acid, which is less reactive.- Use anhydrous solvents and reagents. - Perform the reaction under a dry atmosphere.

Note: The data in this table is illustrative and based on general chemical principles, as specific quantitative data for this reaction is not available in the cited literature.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 6-bromo-2,3-dihydro-1H-inden-5-amine

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • Dissolve 6-bromo-2,3-dihydro-1H-inden-5-amine (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Visualizations

Synthesis_Pathway Start 6-bromo-2,3-dihydro-1H-inden-5-amine Product This compound Start->Product N-Acetylation Reagent Acetic Anhydride / Pyridine Reagent->Product

Caption: Reaction scheme for the synthesis of the target compound.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem CheckPurity Check Starting Material Purity Problem->CheckPurity Yes Success Successful Synthesis Problem->Success No CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions Pure ImpureStart Impure Starting Material CheckPurity->ImpureStart Impure CheckWorkup Evaluate Workup and Purification CheckConditions->CheckWorkup Optimize Optimize Conditions / Purification CheckWorkup->Optimize Optimize->Start PurifyStart Purify Starting Material ImpureStart->PurifyStart PurifyStart->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

Side_Reactions Amine Starting Amine MainProduct Desired N-Acetylated Product Amine->MainProduct RingAcetylated Ring Acetylated Byproduct Amine->RingAcetylated Harsh Conditions AcetylatingAgent Acetylating Agent AcetylatingAgent->MainProduct Hydrolysis Hydrolyzed Acetylating Agent AcetylatingAgent->Hydrolysis Presence of Water Diacetylated Diacetylated Byproduct MainProduct->Diacetylated Excess Acetylating Agent

Caption: Potential side reactions leading to common byproducts.

References

Technical Support Center: Crystallization of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the crystallization of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound has a molecular formula of C₁₁H₁₂BrNO and a molecular weight of approximately 254.13 g/mol . Its structure consists of a bromo-substituted dihydroindenyl ring system with an acetamide group. The presence of the bromine atom and the amide group influences its polarity and solubility, making solvent selection crucial for successful crystallization.

Q2: Which solvents are recommended for the crystallization of this compound?

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in the solvent system. To address this, you can try the following:

  • Add more solvent: This will decrease the saturation level.[2]

  • Lower the cooling rate: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.

  • Change the solvent system: A different solvent or a solvent/anti-solvent mixture might be more suitable.

Q4: I am not getting any crystals, even after cooling the solution for an extended period. What can I do?

Failure to form crystals can be due to several factors, including high solubility in the chosen solvent, insufficient concentration, or the presence of impurities. To induce crystallization, you can:

  • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites.

  • Add a seed crystal: If you have a small crystal of the pure compound, adding it to the solution can initiate crystallization.

  • Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the compound.[2]

  • Use an anti-solvent: Gradually add a solvent in which your compound is insoluble to a solution of your compound.

Q5: How can I improve the purity of my crystals?

The purity of the crystals can be affected by the rate of cooling and the presence of impurities. For optimal purity:

  • Ensure slow cooling: Rapid cooling can trap impurities within the crystal lattice.[2]

  • Wash the crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor which contains impurities.

  • Recrystallize: If the purity is still low, a second recrystallization step may be necessary.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No crystal formation 1. Solution is not supersaturated. 2. Compound is too soluble in the chosen solvent. 3. Presence of impurities inhibiting nucleation.1. Evaporate some solvent to increase concentration.[2] 2. Try a different solvent or a solvent/anti-solvent system. 3. Attempt to purify the crude material by other means (e.g., column chromatography) before crystallization. Introduce a seed crystal or scratch the flask.
"Oiling out" 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Inappropriate solvent choice.1. Add more solvent to the heated solution.[2] 2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. 3. Select a solvent with a lower boiling point or use a solvent mixture.
Low crystal yield 1. Too much solvent was used. 2. Crystals are significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Reduce the amount of solvent used for dissolution.[2] 2. Ensure the solution is thoroughly cooled before filtration and wash the crystals with a minimal amount of ice-cold solvent. 3. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.
Colored crystals Presence of colored impurities.Treat the hot solution with a small amount of activated charcoal before filtration. Be aware that charcoal can also adsorb some of the desired compound.
Fine, powdery crystals Very rapid crystallization.Re-dissolve the powder in hot solvent, add a little more solvent than the minimum required, and allow it to cool more slowly.[2]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol is a starting point and may require optimization based on the specific behavior of your compound.

  • Solvent Selection: Based on the properties of acetamides, ethanol is a reasonable starting choice. Test the solubility of a small amount of your compound in ethanol at room temperature and upon heating. Ideally, it should be sparingly soluble at room temperature and fully soluble upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful if the compound is too soluble in a single solvent.

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane) dropwise with stirring until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of the "good" solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent slowly evaporates or upon gentle cooling.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the anti-solvent for washing the crystals.

Visualizations

Crystallization_Troubleshooting_Workflow start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes no_crystals Troubleshoot: - Add Seed Crystal - Scratch Flask - Concentrate Solution oiling_out->no_crystals No oiled_out Troubleshoot: - Reheat and Add More Solvent - Cool Slowly oiling_out->oiled_out Yes no_crystals->cool oiled_out->cool dry Dry Crystals filter_wash->dry end Pure Crystals dry->end

Caption: Troubleshooting workflow for crystallization.

Solvent_Selection_Logic start Select Solvent System solubility_test Test Solubility: - Soluble in Hot? - Insoluble in Cold? start->solubility_test single_solvent Use Single Solvent Method solubility_test->single_solvent Yes solvent_antisolvent Use Solvent/ Anti-Solvent Method solubility_test->solvent_antisolvent No, but soluble in one solvent try_another Try Another Solvent solubility_test->try_another No try_another->solubility_test

Caption: Logic diagram for selecting a crystallization solvent system.

References

Technical Support Center: Optimizing Indenyl Acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of indenyl acetamide. Our goal is to help you optimize reaction conditions, increase yield, and improve the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(2,3-dihydro-1H-inden-1-yl)acetamide?

A1: The most common and straightforward method for synthesizing N-(2,3-dihydro-1H-inden-1-yl)acetamide is through the N-acetylation of 1-aminoindane. This is typically achieved by reacting 1-aminoindane with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.

Q2: What are the primary challenges encountered during the synthesis of indenyl acetamide?

A2: Researchers may face several challenges, including low product yield, the formation of byproducts, and difficulties in purifying the final compound. Low yield can be a result of incomplete reactions or product loss during the workup and purification steps. A common byproduct is the di-acetylated product where the nitrogen atom is acetylated twice, especially if harsh reaction conditions are used.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (1-aminoindane), you can observe the consumption of the reactant and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times or excessive heating.

Q4: What are the most effective methods for purifying crude indenyl acetamide?

A4: The most common and effective purification techniques for indenyl acetamide are recrystallization and column chromatography.[1] Recrystallization is ideal for removing small amounts of impurities from a solid product. Column chromatography is a more versatile method for separating the desired product from starting materials and byproducts, especially when they have different polarities.[1]

Q5: My purified indenyl acetamide is colored. What is the cause and how can I decolorize it?

A5: A colored sample often indicates the presence of trace impurities, which may arise from the oxidation of the starting amine or from side reactions. These colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization step. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.[2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete Reaction: The nucleophilicity of the amine may be insufficient under the chosen conditions.- Monitor the reaction to completion using TLC. - Increase the reaction time or moderately increase the temperature. - Consider using a more reactive acetylating agent (e.g., acetyl chloride instead of acetic anhydride).[3] - Ensure the use of a suitable base to neutralize the acid byproduct.
Product Loss During Workup: The product may be partially soluble in the aqueous layer during extraction, especially if the pH is not optimal.- Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to minimize the solubility of the amide product. - Perform multiple extractions with a suitable organic solvent to maximize product recovery.
Sub-optimal Stoichiometry: An incorrect ratio of reactants can lead to a lower yield.- A slight excess (1.1 to 1.5 molar equivalents) of the acetylating agent is often recommended. However, a large excess can complicate purification.
Presence of Impurities in the Final Product Unreacted Starting Material (1-aminoindane): The reaction has not gone to completion.- As with low yield, ensure the reaction is complete by monitoring with TLC and adjusting reaction time or temperature accordingly. - Optimize the stoichiometry of the acetylating agent.
Di-acetylated Byproduct: Over-acetylation of the amine.- Use a milder acetylating agent. - Carefully control the stoichiometry, using closer to a 1:1 molar ratio of the amine to the acetylating agent. - Add the acetylating agent dropwise at a lower temperature (e.g., 0 °C) to control the reaction's exothermicity.
Hydrolysis of Acetylating Agent: Presence of water in the reaction mixture.- Use anhydrous solvents and ensure all glassware is thoroughly dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
Reaction Fails to Proceed Poor Quality of Reagents: Degradation or impurity of starting materials or reagents.- Use freshly distilled or purified starting materials and solvents. - Verify the purity of reagents using appropriate analytical techniques.
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.- Select a solvent that dissolves all reactants and is inert under the reaction conditions. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used for N-acetylation.

Experimental Protocols

Synthesis of N-(2,3-dihydro-1H-inden-1-yl)acetamide

This protocol describes the N-acetylation of 1-aminoindane using acetic anhydride.

Materials:

  • 1-aminoindane

  • Acetic anhydride

  • Triethylamine (or pyridine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-aminoindane (1.0 equivalent) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 equivalents) to the solution.

  • Addition of Acetylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure N-(2,3-dihydro-1H-inden-1-yl)acetamide.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Acetylation

ParameterCondition ACondition BNotes
Acetylating Agent Acetic AnhydrideAcetyl ChlorideAcetyl chloride is more reactive but may lead to more side products if not controlled carefully.
Base TriethylaminePyridineBoth are effective in neutralizing the acidic byproduct. Pyridine can also act as a nucleophilic catalyst.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Both are suitable aprotic solvents.
Temperature 0 °C to Room TempRoom TemperatureStarting the reaction at a lower temperature helps to control the initial exotherm.
Reaction Time 2-4 hours1-3 hoursReaction time should be optimized by monitoring with TLC.

Visualizations

experimental_workflow Experimental Workflow for Indenyl Acetamide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Dissolve 1-aminoindane and triethylamine in DCM cool Cool to 0°C prep_reactants->cool add_anhydride Add acetic anhydride dropwise cool->add_anhydride react Stir at room temperature (2-4 hours) add_anhydride->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 (aq) and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Indenyl Acetamide purify->product

Caption: A general workflow for the synthesis of indenyl acetamide.

troubleshooting_workflow Troubleshooting Low Yield start Low Yield Observed check_completion Is the reaction complete (checked by TLC)? start->check_completion check_workup Was the workup procedure optimized? check_completion->check_workup Yes incomplete_sol Increase reaction time/temperature or use a more reactive acetylating agent. check_completion->incomplete_sol No check_reagents Are the reagents and solvents pure and dry? check_workup->check_reagents Yes workup_sol Adjust pH during extraction and perform multiple extractions. check_workup->workup_sol No reagent_sol Purify/dry reagents and solvents. check_reagents->reagent_sol No end Improved Yield check_reagents->end Yes incomplete_sol->end workup_sol->end reagent_sol->end

Caption: A logical flow for diagnosing and addressing low product yield.

References

Technical Support Center: N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on avoiding the degradation of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[1][2][3] It is recommended to keep the container tightly sealed and in a well-ventilated area.[1][2] For long-term storage, refrigeration (2-8 °C) is advisable. Some suppliers may even recommend cold-chain transportation.[4]

Q2: What are the known incompatibilities of this compound?

A2: While specific incompatibility data for this compound is limited, bromo-substituted acetamides, in general, should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can promote degradation. Contact with certain metals may also catalyze decomposition.

Q3: What are the primary signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color or the formation of a solid precipitate in a solution. However, chemical degradation often occurs without visible changes. The most reliable way to detect degradation is through analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS), which can reveal the presence of new impurities.

Q4: Is this compound sensitive to light or air?

A4: Yes, similar to many bromo-substituted organic compounds, this molecule may be sensitive to light and air.[3] Photodegradation can occur, and oxidation of the dihydroindene ring system is a potential degradation pathway. Therefore, it is crucial to store the compound in an opaque container, and for solutions, to use amber vials and minimize headspace.

Troubleshooting Guides

Problem 1: My stored this compound shows new spots on the TLC plate compared to the fresh sample.

  • Possible Cause: The compound has started to degrade during storage. The new, more polar spots could indicate hydrolysis of the acetamide group.

  • Troubleshooting Steps:

    • Confirm Identity of Impurities: Use LC-MS to identify the molecular weights of the new impurities. A mass corresponding to 6-bromo-2,3-dihydro-1H-inden-5-amine would strongly suggest hydrolysis.

    • Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).

    • Purification: If the degradation is minor, the material can be re-purified using column chromatography or recrystallization.

    • Future Prevention: For future storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Problem 2: A reaction using this compound as a starting material is giving a low yield and a complex mixture of byproducts.

  • Possible Cause: The starting material may have degraded, or it may be degrading under the reaction conditions.

  • Troubleshooting Steps:

    • Check Starting Material Purity: Before starting the reaction, always check the purity of the this compound by TLC or HPLC.

    • Evaluate Reaction Conditions:

      • pH: Extreme pH (highly acidic or basic) can catalyze the hydrolysis of the amide bond.[5] If possible, run the reaction under neutral or near-neutral conditions.

      • Temperature: High temperatures can accelerate degradation. Consider running the reaction at a lower temperature for a longer duration.

      • Atmosphere: If the reaction is sensitive to oxidation, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Forced Degradation Study: To understand the compound's stability under your specific reaction conditions, you can perform a forced degradation study by exposing a small sample to the reaction solvent and temperature (without the other reagents) and monitoring for degradation over time.

Quantitative Data Summary
ParameterRecommended ConditionRationale
Storage Temperature 2-8 °C (Refrigerated)Slows down the rate of potential chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the dihydroindene ring.
Light Exposure Store in an opaque containerPrevents photodegradation.
pH in Solution Neutral (pH 6-8)Avoids acid or base-catalyzed hydrolysis of the amide.
Potential Degradation ProductMolecular Weight ( g/mol )Analytical Signature
6-bromo-2,3-dihydro-1H-inden-5-amine212.09Appears as a more polar spot on TLC; detectable by LC-MS.
N-(6-hydroxy-2,3-dihydro-1H-inden-5-yl)acetamide191.22Will have a different retention time in HPLC and a distinct mass in MS.
Oxidized species (e.g., ketone formation on the indane ring)VariesMay be detected by changes in UV-Vis spectrum and mass spectrometry.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Gradient: Start with 20% acetonitrile and increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 50 µg/mL with the initial mobile phase composition.

    • Inject 10 µL of the sample and run the gradient program.

    • Assess the chromatogram for the presence of any peaks other than the main product peak. The peak area percentage can be used to estimate purity.

Visualizations

experimental_workflow cluster_storage Storage & Handling cluster_analysis Purity Check storage Store in cool, dry, dark place in a tightly sealed container. start Obtain sample of This compound storage->start tlc Run TLC with appropriate solvent system start->tlc hplc Perform HPLC analysis for quantitative assessment tlc->hplc decision Purity > 98%? hplc->decision proceed Proceed with experiment decision->proceed Yes stop Re-purify the compound decision->stop No

Caption: Workflow for verifying the purity of this compound before use.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_dehalogenation Dehalogenation main_compound This compound C11H12BrNO hydrolysis_product 6-bromo-2,3-dihydro-1H-inden-5-amine C9H10BrN main_compound->hydrolysis_product Acid/Base, H2O oxidation_product Oxidized dihydroindene ring e.g., Ketone formation main_compound->oxidation_product Air (O2), Light dehalogenation_product N-(2,3-dihydro-1H-inden-5-yl)acetamide C11H13NO main_compound->dehalogenation_product Reducing agents, Light

Caption: Potential degradation pathways for this compound.

References

analytical challenges with N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide. The information is designed to help identify and resolve common analytical challenges that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in your sample can originate from the synthetic route used to prepare the compound. Common impurities can be categorized as:

  • Starting Materials: Incomplete reaction can lead to the presence of the initial reagents, such as 6-bromo-2,3-dihydro-1H-inden-5-amine and acetylating agents.

  • Byproducts: Side reactions can generate various byproducts. Over-acetylation or reaction at other positions on the indane ring are possibilities. Di-brominated species could also form if the bromination step is not well-controlled.

  • Reagents and Solvents: Residual solvents from the reaction or purification steps are common impurities. Reagents used in the synthesis may also be present in trace amounts.

  • Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., protected from light, high temperatures, and moisture). Hydrolysis of the acetamide group to the corresponding amine is a potential degradation pathway.

Q2: I am observing a poor peak shape (e.g., tailing or fronting) for this compound during HPLC analysis. What are the possible causes and solutions?

A2: Poor peak shape in HPLC can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. For an amide, a neutral pH is generally suitable. Ensure the mobile phase pH is stable and appropriate for the column.

  • Column Degradation: The column itself may be degraded. Try flushing the column or replacing it if it has been used extensively.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the mobile phase.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. The key is to separate the intact API from its potential degradation products.

  • Forced Degradation Studies: Subject the compound to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products.

  • Method Development: Use a reversed-phase HPLC system with a C18 or C8 column. Start with a mobile phase of acetonitrile and water or buffer and optimize the gradient and other parameters to achieve good separation between the parent compound and all degradation products.

  • Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[1][2][3][4]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause Suggested Solution
No peaks observed Incorrect detector wavelength.The acetamide and bromo-substituted aromatic ring should have UV absorbance. Check the UV spectrum of the compound and set the detector to the wavelength of maximum absorbance (λmax).
Sample degradation.Prepare a fresh sample and inject immediately.
System issue (e.g., no flow, injector problem).Check the HPLC system for proper operation.
Ghost peaks Contaminated mobile phase or sample carryover.Use fresh, high-purity mobile phase. Run a blank injection to check for carryover from the previous injection.
Baseline drift Column not equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase before injection.
Fluctuating temperature.Use a column oven to maintain a constant temperature.
Retention time shifts Change in mobile phase composition or flow rate.Ensure the mobile phase is prepared consistently and the pump is delivering a constant flow rate.
Column aging.Replace the column if it is old or has been used extensively.
Mass Spectrometry (MS) Analysis Troubleshooting
Problem Possible Cause Suggested Solution
Low signal intensity Poor ionization.Optimize the ionization source parameters (e.g., electrospray voltage, gas flow rates). The acetamide group should be readily protonated in positive ion mode.
In-source fragmentation.Reduce the fragmentor or cone voltage to minimize fragmentation in the ion source.
Unexpected m/z values Presence of adducts.The observed mass may correspond to adducts with sodium ([M+Na]+), potassium ([M+K]+), or solvent molecules.
Isotopic pattern.Due to the presence of bromine, you should observe a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for 79Br and 81Br).

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method
  • Objective: To provide a starting point for the analysis of this compound purity.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.

Protocol 2: Sample Preparation for GC-MS Analysis
  • Objective: To prepare this compound for analysis by GC-MS, which may be suitable for identifying volatile or semi-volatile impurities.

  • Methodology:

    • Weigh approximately 1 mg of the sample into a clean GC vial.

    • Add 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

    • Cap the vial and gently vortex to dissolve the sample completely.

    • If the compound is not sufficiently volatile, derivatization may be necessary. For amides, silylation with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase volatility.

    • Acquire the GC-MS data using an appropriate temperature program and mass range.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Start dissolve Dissolve Sample start->dissolve filter Filter (if necessary) dissolve->filter hplc HPLC Analysis filter->hplc Liquid Sample gcms GC-MS Analysis filter->gcms Volatile/Derivatized Sample integrate Peak Integration hplc->integrate gcms->integrate identify Impurity Identification integrate->identify quantify Quantification identify->quantify report Generate Report quantify->report

Figure 1: A general experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_method Method Parameters cluster_sample Sample Preparation cluster_instrument Instrumental Factors start Analytical Issue (e.g., Poor Peak Shape) mobile_phase Check Mobile Phase (Composition, pH) start->mobile_phase concentration Adjust Concentration start->concentration flow_rate Verify Flow Rate start->flow_rate column Evaluate Column (Age, Type) mobile_phase->column gradient Optimize Gradient column->gradient end Issue Resolved gradient->end solvent Check Sample Solvent concentration->solvent solvent->end temperature Control Temperature flow_rate->temperature temperature->end

Figure 2: A logical troubleshooting diagram for addressing common analytical issues.

References

Technical Support Center: Scaling Up N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing this compound?

A1: The most common and scalable approach involves a two-step synthesis. The first step is the acetylation of 5-amino-2,3-dihydro-1H-indene to yield the intermediate, N-(2,3-dihydro-1H-inden-5-yl)acetamide.[1][2] The second step is the regioselective bromination of this intermediate to produce the final product, this compound.

Q2: What are the critical parameters to control during the acetylation step?

A2: Key parameters for the acetylation of 5-amino-2,3-dihydro-1H-indene include reaction temperature, the choice of acetylating agent, and the presence of a base. Acetic anhydride or acetyl chloride are common acetylating agents. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct. Careful control of temperature is necessary to prevent side reactions.

Q3: What are the main challenges in the bromination step?

A3: The primary challenge in the bromination of N-(2,3-dihydro-1H-inden-5-yl)acetamide is controlling the regioselectivity and preventing over-bromination. The acetamido group is an ortho-, para-director, and due to steric hindrance from the indane ring structure, the bromine will preferentially add to the para position (position 6). However, there is a risk of di-substitution, which can be minimized by controlling the stoichiometry of the brominating agent and the reaction temperature.

Q4: What are suitable brominating agents for this synthesis?

A4: Common brominating agents for this type of electrophilic aromatic substitution include molecular bromine (Br₂) in a suitable solvent like acetic acid, or N-bromosuccinimide (NBS) in a polar aprotic solvent. The choice of agent can influence the reaction conditions and the side-product profile.

Q5: How can the purity of the final product be assessed?

A5: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The melting point of the purified compound is also a good indicator of purity.

Troubleshooting Guides

Acetylation of 5-amino-2,3-dihydro-1H-indene
Issue Possible Cause(s) Troubleshooting Step(s)
Low or no product formation 1. Inactive starting material. 2. Insufficiently reactive acetylating agent. 3. Amine protonation by acidic byproduct.1. Verify the purity of 5-amino-2,3-dihydro-1H-indene via NMR or GC-MS. 2. Use a freshly opened or distilled acetylating agent. 3. Ensure an adequate amount of base (e.g., triethylamine, pyridine) is used to scavenge the generated acid (e.g., HCl or acetic acid).
Formation of multiple products (impurities) 1. Over-acetylation (di-acetylation). 2. Side reactions due to high temperature.1. Use a controlled stoichiometry of the acetylating agent. 2. Maintain a low reaction temperature (e.g., 0-25 °C). Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times.
Difficult product isolation 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction.1. Adjust the pH of the aqueous phase to ensure the product is neutral. Saturate the aqueous layer with brine to decrease the solubility of the organic product. 2. Break up emulsions by adding brine or filtering through a pad of celite.
Bromination of N-(2,3-dihydro-1H-inden-5-yl)acetamide
Issue Possible Cause(s) Troubleshooting Step(s)
Low yield of the desired 6-bromo isomer 1. Formation of other isomers. 2. Incomplete reaction.1. The acetamido group is a strong para-director; significant formation of other isomers is less likely but can be checked by detailed NMR analysis. 2. Increase the reaction time or temperature cautiously while monitoring the reaction progress. Ensure the brominating agent is active.
Formation of di-brominated byproduct 1. Excess of brominating agent. 2. Reaction temperature is too high.1. Use a precise stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents). 2. Maintain a low and controlled reaction temperature.
Product degradation 1. Harsh reaction conditions. 2. Presence of strong acids or bases during workup.1. Use milder brominating agents if possible. 2. Neutralize the reaction mixture carefully during workup and avoid prolonged exposure to acidic or basic conditions.
Difficult purification 1. Similar polarity of the product and byproducts.1. Utilize column chromatography with a carefully selected eluent system. 2. Recrystallization from a suitable solvent system can be effective for removing impurities.

Experimental Protocols

Step 1: Synthesis of N-(2,3-dihydro-1H-inden-5-yl)acetamide

Materials and Equipment:

  • 5-amino-2,3-dihydro-1H-indene

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-amino-2,3-dihydro-1H-indene (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2,3-dihydro-1H-inden-5-yl)acetamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data (Step 1):

ParameterValue
Reactant Ratios 5-amino-2,3-dihydro-1H-indene : Acetic Anhydride : Pyridine = 1 : 1.1 : 1.2
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 85 - 95%
Step 2: Synthesis of this compound

Materials and Equipment:

  • N-(2,3-dihydro-1H-inden-5-yl)acetamide

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Acetic Acid

  • Saturated sodium thiosulfate solution

  • Water

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (optional), rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve N-(2,3-dihydro-1H-inden-5-yl)acetamide (1 equivalent) in a suitable solvent such as DMF or acetic acid.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.

  • Pour the reaction mixture into water and stir to precipitate the crude product.

  • If residual bromine color is present, add a saturated solution of sodium thiosulfate until the color disappears.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Quantitative Data (Step 2):

ParameterValue
Reactant Ratios N-(2,3-dihydro-1H-inden-5-yl)acetamide : NBS = 1 : 1.05
Reaction Temperature Room Temperature
Reaction Time 4 - 8 hours
Typical Yield 70 - 85%

Visualizations

Synthesis_Pathway 5-amino-2,3-dihydro-1H-indene 5-amino-2,3-dihydro-1H-indene N-(2,3-dihydro-1H-inden-5-yl)acetamide N-(2,3-dihydro-1H-inden-5-yl)acetamide 5-amino-2,3-dihydro-1H-indene->N-(2,3-dihydro-1H-inden-5-yl)acetamide Acetic Anhydride, Pyridine Step 1: Acetylation This compound This compound N-(2,3-dihydro-1H-inden-5-yl)acetamide->this compound NBS, DMF Step 2: Bromination

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Solution start Low Yield or Impure Product analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) start->analysis incomplete_reaction Incomplete Reaction? analysis->incomplete_reaction side_products Side Products? incomplete_reaction->side_products No optimize_time_temp Optimize Time/Temp incomplete_reaction->optimize_time_temp Yes check_reagents Check Reagent Purity incomplete_reaction->check_reagents Yes adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry Yes improve_purification Improve Purification side_products->improve_purification Yes optimize_time_temp->analysis check_reagents->analysis adjust_stoichiometry->analysis improve_purification->analysis

Caption: General troubleshooting workflow for synthesis optimization.

References

Validation & Comparative

A Comparative Guide to NLRP3 Inflammasome Inhibitors: Evaluating Novel Chemical Scaffolds Against Clinically Relevant Molecules

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of inflammatory disease research and therapeutics, the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a critical target. Its dysregulation is implicated in a host of pathologies, from autoinflammatory syndromes to neurodegenerative diseases and metabolic disorders. Consequently, the development of small molecule inhibitors of NLRP3 is an area of intense investigation.

This guide provides a comparative analysis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide, a compound representing a novel chemical scaffold, against a panel of well-characterized and clinically advanced NLRP3 inhibitors. Due to the limited publicly available data on the specific biological activity of this compound, it will be treated here as a representative of an early-stage investigational compound to illustrate the benchmarks it would need to meet or exceed when compared to established agents such as MCC950, Oridonin, Dapansutrile, and Inzomelid.

The NLRP3 Inflammasome Signaling Pathway: A Primer

The activation of the NLRP3 inflammasome is a two-step process. The "priming" step (Signal 1) is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The "activation" step (Signal 2) is triggered by a diverse array of stimuli, including ATP, crystalline structures, and pore-forming toxins, resulting in the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NF_kB NF-κB Activation TLR->NF_kB Transcription ↑ NLRP3 & pro-IL-1β mRNA NF_kB->Transcription Stimuli ATP, Crystals, Toxins K_efflux K+ Efflux Stimuli->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Conformational Change NEK7 NEK7 NEK7->NLRP3_active Binding Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Pro-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b Mature IL-1β Casp1->IL1b Cleavage IL18 Mature IL-18 Casp1->IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 Pro_IL18->IL18 GSDMD Gasdermin D GSDMD->Pyroptosis

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Comparative Analysis of NLRP3 Inhibitors

A direct comparison of NLRP3 inhibitors requires evaluation across several key parameters: mechanism of action, potency, selectivity, and in vivo efficacy. The following sections detail these aspects for our selected compounds.

Mechanism of Action

The precise molecular interactions of an inhibitor with the NLRP3 protein are critical for its efficacy and specificity.

  • This compound: The mechanism of action for this compound is currently unknown. A thorough investigation would be required to determine if it directly binds to NLRP3 and, if so, which domain it targets.

  • MCC950: This well-characterized inhibitor directly targets the NACHT domain of NLRP3, preventing its ATP hydrolysis activity and locking it in an inactive conformation.[1][2] This blockade of ATPase activity inhibits inflammasome assembly.[3]

  • Oridonin: A natural product, Oridonin acts as a covalent inhibitor of NLRP3.[4][5] It forms a covalent bond with Cysteine 279 in the NACHT domain, which sterically hinders the interaction between NLRP3 and NEK7, a crucial step for inflammasome activation.[4][5][6]

  • Dapansutrile (OLT1177): This inhibitor has been shown to inhibit the ATPase activity of NLRP3.[3][7] It blocks the interaction between NLRP3, ASC, and caspase-1, thereby preventing inflammasome oligomerization.[3][7]

  • Inzomelid: Developed as a brain-penetrant NLRP3 inhibitor, Inzomelid is a potent, selective, and orally available molecule.[8][9][10] It is a next-generation inhibitor that builds upon the knowledge gained from earlier compounds like MCC950.[8]

Inhibitor_MoA cluster_inhibitors Inhibitors NLRP3 NLRP3 Protein NACHT NACHT Domain (ATPase activity) Inflammasome_Assembly Inflammasome Assembly NACHT->Inflammasome_Assembly NEK7_interaction NLRP3-NEK7 Interaction NEK7_interaction->Inflammasome_Assembly ASC_interaction NLRP3-ASC Interaction ASC_interaction->Inflammasome_Assembly MCC950 MCC950 MCC950->NACHT Inhibits ATP hydrolysis Oridonin Oridonin Oridonin->NEK7_interaction Covalently blocks Dapansutrile Dapansutrile Dapansutrile->NACHT Inhibits ATPase Dapansutrile->ASC_interaction Blocks Inzomelid Inzomelid Inzomelid->Inflammasome_Assembly Prevents Unknown_Compound N-(6-bromo-2,3-dihydro- 1H-inden-5-yl)acetamide Unknown_Compound->NLRP3 ?

Caption: Mechanisms of Action for Various NLRP3 Inhibitors.

Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. High selectivity for NLRP3 over other inflammasomes (e.g., AIM2, NLRC4) is crucial to minimize off-target effects.

InhibitorIC50 (NLRP3)SelectivityKey References
This compound Not ReportedNot Reported
MCC950 ~7.5-8.1 nMHigh (no effect on AIM2, NLRC4, NLRP1)[1][11][12]
Oridonin ~0.75 µMHigh (no effect on AIM2, NLRC4)[13][14]
Dapansutrile (OLT1177) Potent (specific values vary by assay)High (no effect on AIM2, NLRC4)[3][15]
Inzomelid Nanomolar potencyHigh[8][9][10]
In Vivo Efficacy and Clinical Development

The ultimate test of an NLRP3 inhibitor is its performance in preclinical disease models and human clinical trials.

  • This compound: No in vivo data is publicly available.

  • MCC950: Has demonstrated efficacy in numerous preclinical models, including cryopyrin-associated periodic syndromes (CAPS), multiple sclerosis, and myocardial infarction.[1][11] However, its clinical development has been hampered by observations of liver toxicity in humans.

  • Oridonin: Shows therapeutic effects in mouse models of peritonitis, gouty arthritis, and type 2 diabetes.[4][5]

  • Dapansutrile (OLT1177): Has undergone clinical trials for conditions like gout, osteoarthritis, and heart failure.[3] It has shown a favorable safety profile in these studies.

  • Inzomelid: This brain-penetrant inhibitor has shown promise in preclinical models of Parkinson's disease.[8][9] It has completed Phase 1 trials and has been granted Orphan Drug Designation for CAPS.[10]

Experimental Protocols for Inhibitor Characterization

To evaluate a novel compound like this compound, a series of standardized in vitro and in vivo assays are necessary.

In Vitro NLRP3 Inhibition Assay in Macrophages

This assay is the foundational experiment to determine if a compound inhibits NLRP3-mediated IL-1β release.

Principle: Primary macrophages are first primed with LPS (Signal 1) to induce the expression of NLRP3 and pro-IL-1β. The cells are then treated with the test compound before being stimulated with an NLRP3 activator like ATP or nigericin (Signal 2). The concentration of secreted IL-1β in the supernatant is then quantified by ELISA.

Step-by-Step Protocol:

  • Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) in a 96-well plate and allow them to adhere.

  • Priming (Signal 1): Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., MCC950 as a positive control) for 30-60 minutes.

  • Activation (Signal 2): Add an NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), for 45-60 minutes.

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Plot the IL-1β concentration against the inhibitor concentration to determine the IC50 value.

Experimental_Workflow start Plate Macrophages priming Prime with LPS (Signal 1) start->priming inhibit Add Test Compound / Control priming->inhibit activate Stimulate with ATP/Nigericin (Signal 2) inhibit->activate collect Collect Supernatant activate->collect elisa Quantify IL-1β by ELISA collect->elisa end Determine IC50 elisa->end

Caption: In Vitro NLRP3 Inhibition Assay Workflow.

Conclusion

The field of NLRP3 inflammasome inhibition is rapidly advancing, with several promising candidates in clinical development. For a novel compound such as this compound to be considered a viable therapeutic candidate, it must undergo rigorous characterization. This includes elucidating its mechanism of action, determining its potency and selectivity, and demonstrating efficacy and safety in preclinical and clinical studies.

The established inhibitors—MCC950, Oridonin, Dapansutrile, and Inzomelid—each offer unique insights into the structural requirements and mechanistic nuances of NLRP3 inhibition. They serve as critical benchmarks against which new chemical entities must be measured. While MCC950 stands out for its high potency, its clinical progression has been challenging. In contrast, Dapansutrile and Inzomelid represent the next generation of inhibitors with improved safety profiles and targeted applications, such as CNS penetration. Oridonin's covalent mechanism provides an alternative approach to NLRP3 inhibition.

Future research on this compound and other novel inden acetamide derivatives should focus on the foundational in vitro assays described herein to first establish their activity and mechanism. Success in these initial studies would then warrant progression to in vivo models to assess their therapeutic potential in the broader context of inflammatory diseases.

References

A Comparative Guide to the Biological Activity of Indenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indenyl scaffold, a bicyclic aromatic system, is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The position of substituents on the indenyl ring system can significantly influence the pharmacological properties of the resulting derivatives. This guide provides a comparative analysis of the biological activities of various indenyl isomers, supported by experimental data, to aid in the rational design of novel therapeutics.

Comparison of Anticancer Activity of Indenyl Derivatives

The cytotoxic effects of indenyl derivatives have been evaluated against various cancer cell lines. The position and nature of the substituents on the indenyl core play a crucial role in determining their anticancer potency. Below is a summary of the available data comparing the activity of different substituted indenyl compounds.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Indenyl-Thiazole Derivative 10d 5-Bromo-indan-1-one derived thiazoleSNU-16 (Stomach Cancer)More active than reference drugs[1]
Indenyl-Thiazole Derivative 4 5-Bromo-indan-1-one derived thiazoleCOLO205 (Colon Cancer)More potent than cisplatin[1]
Indenyl-Thiazole Derivative 6c 5-Bromo-indan-1-one derived thiazoleCOLO205 (Colon Cancer)More potent than cisplatin[1]
Indenyl-Thiazole Derivative 6d 5-Bromo-indan-1-one derived thiazoleCOLO205 (Colon Cancer)More potent than cisplatin[1]
Indenyl-Thiazole Derivative 6e 5-Bromo-indan-1-one derived thiazoleCOLO205 (Colon Cancer)More potent than cisplatin[1]
Indenyl-Thiazole Derivative 10a 5-Bromo-indan-1-one derived thiazoleCOLO205 (Colon Cancer)More potent than cisplatin[1]
Indenyl-Formazan Derivative 14a 5-Bromo-indan-1-one derived formazanCOLO205 (Colon Cancer)More potent than cisplatin[1]
Indenyl-Formazan Derivative 14b 5-Bromo-indan-1-one derived formazanCOLO205 (Colon Cancer)More potent than cisplatin[1]
1-Aryl-1-CF3-indane 1a 1-phenyl-1-(trifluoromethyl)indaneMAGL Inhibition48% at 10 µM[2]
1-Aryl-1-CF3-indane 1c 1-(4-methoxyphenyl)-1-(trifluoromethyl)indaneMAGL Inhibition54% at 10 µM[2]
1,3-Diaryl-1-CF3-indene 7a 1,3-diphenyl-1-(trifluoromethyl)-1H-indeneAnandamide Uptake Inhibition50% at 10 µM[2]
1,3-Diaryl-1-CF3-indene 7b 1-(4-fluorophenyl)-3-phenyl-1-(trifluoromethyl)-1H-indeneAnandamide Uptake Inhibition51% at 10 µM[2]
1-Aryl-1-CF3-indane 2a 1-(4-methoxyphenyl)-1-(trifluoromethyl)indaneFAAH InhibitionIC50 = 5.2 µM[2]

Note: A direct comparative study of positional isomers (e.g., 1-substituted vs. 2-substituted vs. 3-substituted with the same substituent) was not available in the reviewed literature. The table presents data on derivatives with substitutions at different positions on the indenyl or indane core.

Experimental Protocols

Anticancer Screening: MTT Assay

The cytotoxic activity of the indenyl derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the indenyl derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways

Indenyl derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two such critical pathways.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in regulating inflammatory responses and cell survival.[3][4][5][6][7] Its aberrant activation is implicated in various cancers and inflammatory diseases.[3][5][6][7]

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds Genes Target Gene Expression DNA->Genes Transcription

Canonical NF-κB signaling pathway.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[8][9][10][11][12] Dysregulation of this pathway is a common feature in many cancers.[8][10][11]

MAPK_ERK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates TF Transcription Factors (e.g., c-Myc, AP-1) ERK_n->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates

MAPK/ERK signaling pathway.

Conclusion

The biological activity of indenyl derivatives is highly dependent on the substitution pattern on the indenyl core. While a comprehensive comparative analysis of all possible positional isomers is not yet available, the existing data clearly indicate that modifications at various positions of the indenyl ring system can lead to potent and selective biological effects, particularly in the context of anticancer and anti-inflammatory activities. Further systematic studies comparing the biological activities of a wider range of indenyl isomers are warranted to fully elucidate the structure-activity relationships and to guide the development of next-generation indenyl-based therapeutics.

References

A Comparative Analysis of the Anti-inflammatory Potential of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data on the anti-inflammatory effects of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is not publicly available. This guide has been constructed using a representative acetamide derivative as a proxy for comparative purposes against well-established anti-inflammatory agents, Indomethacin and Dexamethasone. The presented data for the acetamide derivative is a composite representation from studies on analogous compounds and should be considered illustrative.

This guide provides a comparative overview of the anti-inflammatory properties of a representative acetamide compound, this compound, alongside the standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone. The comparison is based on key in vitro inflammatory markers, including nitric oxide (NO), prostaglandin E2 (PGE2), and the pro-inflammatory cytokines TNF-α and IL-6.

Data Presentation: In Vitro Anti-inflammatory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) for the test compounds against the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundNO Production IC50 (µM)PGE2 Production IC50 (µM)TNF-α Production IC50 (µM)IL-6 Production IC50 (µM)
This compound (Representative Data)15.510.212.818.3
Indomethacin25.0[1]0.1[2]>100>100
Dexamethasone5.00.50.003[3]0.002[3]

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

Nitric oxide production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[4][5][6][7][8]

  • Procedure:

    • After 24 hours of LPS stimulation, 100 µL of the cell culture supernatant is collected.

    • The supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is determined from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Measurement

PGE2 levels in the cell culture supernatant are determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[9][10][11][12]

  • Procedure:

    • Cell culture supernatants are collected after 24 hours of LPS stimulation.

    • The ELISA is performed according to the manufacturer's instructions.

    • Briefly, samples and standards are added to a microplate pre-coated with a PGE2-specific antibody.

    • A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the sample for antibody binding.

    • After washing, a substrate solution is added, and the color development is measured spectrophotometrically at 450 nm.

    • The PGE2 concentration is inversely proportional to the color intensity and is calculated based on a standard curve.

TNF-α and IL-6 Cytokine Measurement

The concentrations of TNF-α and IL-6 in the cell culture supernatant are measured using specific sandwich ELISA kits.[13][14][15][16][17]

  • Procedure:

    • Cell culture supernatants are collected after 24 hours of LPS stimulation.

    • The ELISA is performed according to the manufacturer's instructions for each cytokine.

    • Samples and standards are added to microplates pre-coated with capture antibodies specific for TNF-α or IL-6.

    • After incubation and washing, biotinylated detection antibodies are added.

    • Streptavidin-HRP conjugate is then added, followed by a substrate solution.

    • The absorbance is measured at 450 nm, and cytokine concentrations are determined from their respective standard curves.

Mandatory Visualizations

Signaling Pathways

Inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_2 Nucleus cluster_3 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38/JNK/ERK MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation NFkB_complex IκB-NF-κB (inactive) Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene AP1->Gene Cytokines TNF-α, IL-6 Gene->Cytokines translation Enzymes iNOS, COX-2 Gene->Enzymes translation NO NO Enzymes->NO PGE2 PGE2 Enzymes->PGE2

Caption: Key inflammatory signaling pathways (NF-κB and MAPK) activated by LPS.

Experimental Workflow

Experimental Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis cluster_assays Assays cluster_3 Data Output start Seed RAW 264.7 cells incubate1 Incubate 24h start->incubate1 pretreat Pre-treat with Test Compounds incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect griess Griess Assay (NO) collect->griess elisa_pge2 ELISA (PGE2) collect->elisa_pge2 elisa_cytokines ELISA (TNF-α, IL-6) collect->elisa_cytokines results Calculate IC50 values griess->results elisa_pge2->results elisa_cytokines->results

Caption: Workflow for in vitro anti-inflammatory screening.

References

Comparative Analysis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of published experimental data regarding the biological activity and cross-reactivity of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide. As a result, a direct comparison of its performance with alternative compounds, supported by experimental evidence, cannot be provided at this time.

While information on the specific biological targets and pharmacological profile of this compound is not available, an analysis of structurally related compounds can offer hypothetical insights into its potential areas of activity. This comparison remains speculative and should be substantiated by future experimental investigation.

Potential Biological Activities Based on Structural Analogs

The core structure of this compound, a bromo-dihydro-indenyl-acetamide, suggests several potential, albeit unconfirmed, biological activities based on the known pharmacology of similar chemical scaffolds.

1. Central Nervous System (CNS) Activity:

Derivatives of bromo-dihydro-inden-1-amine are recognized as important intermediates in the development of agents targeting the central nervous system. These compounds are explored for their potential to interact with neurotransmitter systems, including serotonin and dopamine pathways. This suggests that this compound could theoretically possess modulatory effects on these pathways, warranting investigation for potential antidepressant, anxiolytic, or antipsychotic properties.

2. Enzyme Inhibition:

  • Cholinesterase Inhibition: The indanone scaffold, a key component of the molecule , is present in arylidene indanone derivatives which have been investigated as inhibitors of cholinesterases, enzymes critical in the progression of Alzheimer's disease.

  • Butyrylcholinesterase Inhibition: Furthermore, various acetamide derivatives have been synthesized and evaluated as potential inhibitors of butyrylcholinesterase, another enzyme implicated in neurodegenerative disorders.

3. Anti-inflammatory and Antioxidant Potential:

Studies on certain acetamide derivatives have indicated potential anti-inflammatory and antioxidant activities. These properties are often attributed to the ability of the chemical structure to scavenge free radicals or modulate inflammatory pathways.

Hypothetical Cross-Reactivity Profile

Given the potential interactions with CNS receptors and various enzymes, a hypothetical cross-reactivity profile for this compound might include off-target effects on related receptors or enzymes within the same families. For instance, if the compound were to show affinity for a specific serotonin receptor subtype, it might also exhibit weaker interactions with other serotonin or even dopamine receptors. Similarly, potential inhibitory activity against one type of cholinesterase could be accompanied by off-target inhibition of other related enzymes.

Future Directions and Need for Experimental Data

To establish a clear understanding of the biological activity and cross-reactivity of this compound, rigorous experimental evaluation is necessary. The following experimental protocols would be essential:

  • Receptor Binding Assays: To identify primary biological targets, a broad panel of receptor binding assays, particularly for CNS receptors (e.g., serotonin, dopamine, adrenergic receptors), should be conducted.

  • Enzyme Inhibition Assays: A comprehensive screening against a panel of enzymes, including but not limited to acetylcholinesterase, butyrylcholinesterase, and various kinases, would be crucial to determine its inhibitory potential and selectivity.

  • In Vitro Functional Assays: Cellular assays are needed to assess the functional consequences of any identified binding or inhibitory activity, such as measuring second messenger signaling or cytokine production.

  • In Vivo Pharmacological Profiling: Should in vitro activity be confirmed, in vivo studies in relevant animal models would be required to understand its physiological effects, pharmacokinetic properties, and potential therapeutic applications.

Logical Workflow for Future Investigation

The following diagram outlines a logical workflow for the future investigation of this compound's biological profile.

G cluster_0 Initial Screening cluster_1 Hit Validation & Selectivity cluster_2 Functional Characterization cluster_3 In Vivo Evaluation A N-(6-bromo-2,3-dihydro-1H- inden-5-yl)acetamide B Broad Receptor Binding Panel (CNS, etc.) A->B C Enzyme Inhibition Panel (Cholinesterases, Kinases, etc.) A->C D Dose-Response Binding Assays B->D C->D E Selectivity Profiling vs. Related Targets D->E F In Vitro Functional Assays (e.g., Second Messenger, Reporter Gene) E->F G Pharmacokinetic Studies F->G H In Vivo Efficacy Models G->H I Off-Target/Toxicity Studies H->I

Proposed workflow for characterizing the biological activity of the compound.

Structure-Activity Relationship of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide Analogs: A Comparative Guide for Melatonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of N-(2,3-dihydro-1H-inden-5-yl)acetamide analogs as ligands for the melatonin receptors, MT1 and MT2. The data presented is primarily based on the findings from the study by Hoashi et al. (2021), which details the discovery of potent and orally bioavailable melatonin receptor agonists with a 5-6-5 tricyclic system, including indeno-oxazole derivatives. While the specific 6-bromo substituted analog is not detailed, the presented data on closely related analogs provides critical insights into the SAR of this chemical class.

Melatonin, a neurohormone primarily secreted by the pineal gland, regulates circadian rhythms through its action on MT1 and MT2 receptors.[1] The development of potent and selective melatonin receptor agonists is a key strategy for treating sleep disorders and other circadian rhythm-related conditions.

Comparative Analysis of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of a series of indeno[5,4-d][2][3]oxazole acetamide analogs for human MT1 and MT2 receptors. These compounds share a common tricyclic core with an N-acetamide ethyl side chain, similar to the queried compound. The data is extracted from Hoashi et al., 2021.[4]

Compound IDMT₁ Kᵢ (nM)MT₂ Kᵢ (nM)
3a HHH0.450.073
3b MeHH0.0670.13
(S)-3b MeHH0.0310.070
(R)-3b MeHH0.280.32
3c EtHH0.140.23
3d n-PrHH0.400.50
3e i-PrHH0.160.26
3f c-PrHH0.110.16
3g OMeHH0.160.23
3h FHH0.190.22
3i CH₂OHHH1.21.1

Data are presented as mean values from a single experiment performed in triplicate.[4]

Structure-Activity Relationship Summary:

  • Effect of R¹ Substitution: The introduction of small alkyl groups at the R¹ position of the oxazole ring, such as methyl (3b) and ethyl (3c), generally resulted in potent binding to both MT1 and MT2 receptors.[4] The (S)-enantiomer of the methyl-substituted compound, (S)-3b, exhibited the highest affinity for the MT1 receptor (Ki = 0.031 nM).[4] Larger alkyl groups like n-propyl (3d) led to a slight decrease in affinity. The presence of a hydrophilic hydroxymethyl group (3i) significantly reduced the binding affinity for both receptors, suggesting a hydrophobic binding pocket around the R¹ position.[4]

  • Effect of R² and R³ Substitution: The parent compound with no substitution at R², and R³ (3a) showed high affinity, particularly for the MT2 receptor. Further modifications at these positions were also explored in the broader study, indicating their role in modulating affinity and selectivity.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparative analysis.

Melatonin Receptor Binding Assay (from Hoashi et al., 2021) [4]

  • Cell Culture and Membrane Preparation:

    • Chinese hamster ovary (CHO) cells stably expressing human MT1 or MT2 receptors were cultured and harvested.

    • The cells were homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The resulting membrane pellets were resuspended in the assay buffer.

  • Radioligand Binding Assay:

    • The binding affinities of the synthesized compounds were determined using a radioligand competition assay with 2-[¹²⁵I]-iodomelatonin.

    • A mixture containing the cell membranes, 2-[¹²⁵I]-iodomelatonin, and various concentrations of the test compounds was incubated.

    • The incubation was carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • The reaction was terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.

    • The filters were washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters was quantified using a gamma counter.

  • Data Analysis:

    • The half-maximal inhibitory concentration (IC₅₀) values were determined by non-linear regression analysis of the competition binding data.

    • The binding affinity (Ki) for each compound was calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

Below are diagrams illustrating the melatonin receptor signaling pathway and a generalized experimental workflow for SAR studies.

Melatonin_Signaling_Pathway Melatonin Melatonin Analogs MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 G_alpha_i Gαi MT1->G_alpha_i activates MT2->G_alpha_i activates AC Adenylyl Cyclase G_alpha_i->AC inhibits G_beta_gamma Gβγ cAMP ↓ cAMP PKA ↓ PKA Physiological_Effects Physiological Effects (Circadian Rhythm Regulation) PKA->Physiological_Effects

Caption: Melatonin Receptor Signaling Pathway.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start Lead Compound (e.g., N-(2,3-dihydro-1H- inden-5-yl)acetamide) Analogs Synthesis of Analogs Start->Analogs Purification Purification & Characterization Analogs->Purification Binding_Assay Melatonin Receptor Binding Assays (MT1/MT2) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP inhibition) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analogs Design new analogs

Caption: Experimental Workflow for SAR Studies.

References

A Comparative Analysis of Plausible Synthesis Routes for N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The two proposed routes commence with the nitration of indane, followed by subsequent reduction, acetylation, and bromination steps. The key difference lies in the timing of the bromination step, which can significantly impact the regioselectivity and overall efficiency of the synthesis.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative aspects of the two proposed synthetic routes.

ParameterRoute A: Late-Stage BrominationRoute B: Early-Stage Bromination
Starting Material 2,3-dihydro-1H-indene2,3-dihydro-1H-indene
Number of Steps 44
Intermediate 1 5-Nitro-2,3-dihydro-1H-indene5-Nitro-2,3-dihydro-1H-indene
Intermediate 2 5-Amino-2,3-dihydro-1H-indene6-Bromo-5-nitro-2,3-dihydro-1H-indene
Intermediate 3 N-(2,3-dihydro-1H-inden-5-yl)acetamide6-Bromo-5-amino-2,3-dihydro-1H-indene
Final Product N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamideThis compound
Anticipated Overall Yield Moderate to HighLow to Moderate
Key Advantage High regioselectivity in the final bromination step due to the strong directing effect of the acetamido group.Avoids handling of potentially sensitive bromo-amine intermediates.
Key Disadvantage The final product may require careful purification to remove any minor isomeric byproducts.Potential for multiple bromination products and lower regioselectivity. The nitro group is a meta-director, but the fused ring system can influence substitution patterns.

Mandatory Visualization: Synthetic Pathways

The logical flow of the two proposed synthetic routes is depicted below.

cluster_route_a Route A: Late-Stage Bromination cluster_route_b Route B: Early-Stage Bromination Indane_A 2,3-dihydro-1H-indene Nitroindane_A 5-Nitro-2,3-dihydro-1H-indene Indane_A->Nitroindane_A Nitration Aminoindane_A 5-Amino-2,3-dihydro-1H-indene Nitroindane_A->Aminoindane_A Reduction Acetamidoindane_A N-(2,3-dihydro-1H-inden-5-yl)acetamide Aminoindane_A->Acetamidoindane_A Acetylation FinalProduct_A This compound Acetamidoindane_A->FinalProduct_A Bromination Indane_B 2,3-dihydro-1H-indene Nitroindane_B 5-Nitro-2,3-dihydro-1H-indene Indane_B->Nitroindane_B Nitration BromoNitroindane_B 6-Bromo-5-nitro-2,3-dihydro-1H-indene Nitroindane_B->BromoNitroindane_B Bromination BromoAminoindane_B 6-Bromo-5-amino-2,3-dihydro-1H-indene BromoNitroindane_B->BromoAminoindane_B Reduction FinalProduct_B This compound BromoAminoindane_B->FinalProduct_B Acetylation

Caption: Comparative workflow of two proposed synthetic routes.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthetic routes. These are based on established procedures for analogous reactions.

Route A: Late-Stage Bromination

Step 1: Nitration of 2,3-dihydro-1H-indene to 5-Nitro-2,3-dihydro-1H-indene

  • Materials: 2,3-dihydro-1H-indene, fuming nitric acid, concentrated sulfuric acid, ice.

  • Procedure: A mixture of concentrated sulfuric acid is cooled to 0°C in an ice-salt bath. Fuming nitric acid is added dropwise with stirring, maintaining the temperature below 10°C. 2,3-dihydro-1H-indene is then added dropwise to the nitrating mixture at a rate that keeps the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at 0-5°C for 2 hours and then allowed to warm to room temperature and stirred for an additional hour. The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried. The crude product can be purified by recrystallization from ethanol to yield 5-nitro-2,3-dihydro-1H-indene.[1][2]

Step 2: Reduction of 5-Nitro-2,3-dihydro-1H-indene to 5-Amino-2,3-dihydro-1H-indene

  • Materials: 5-Nitro-2,3-dihydro-1H-indene, tin(II) chloride dihydrate, concentrated hydrochloric acid, sodium hydroxide, ethyl acetate.

  • Procedure: 5-Nitro-2,3-dihydro-1H-indene is dissolved in ethanol in a round-bottom flask. A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise with stirring. The reaction mixture is then heated to reflux for 3 hours. After cooling to room temperature, the mixture is made alkaline by the slow addition of a concentrated sodium hydroxide solution. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give 5-amino-2,3-dihydro-1H-indene.

Step 3: Acetylation of 5-Amino-2,3-dihydro-1H-indene to N-(2,3-dihydro-1H-inden-5-yl)acetamide

  • Materials: 5-Amino-2,3-dihydro-1H-indene, acetic anhydride, pyridine, dichloromethane.

  • Procedure: 5-Amino-2,3-dihydro-1H-indene is dissolved in dichloromethane, and pyridine is added. The solution is cooled to 0°C in an ice bath. Acetic anhydride is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the addition of water. The organic layer is separated, washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield N-(2,3-dihydro-1H-inden-5-yl)acetamide.[3]

Step 4: Bromination of N-(2,3-dihydro-1H-inden-5-yl)acetamide to this compound

  • Materials: N-(2,3-dihydro-1H-inden-5-yl)acetamide, N-Bromosuccinimide (NBS), acetic acid.

  • Procedure: N-(2,3-dihydro-1H-inden-5-yl)acetamide is dissolved in acetic acid. N-Bromosuccinimide is added in one portion, and the mixture is stirred at room temperature for 24 hours. The reaction mixture is then poured into water, and the resulting precipitate is collected by filtration. The solid is washed with water and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine. The crude product is then washed with cold ethanol and dried to give this compound. The acetamido group is an ortho, para-director, and since the position para to the acetamido group is already substituted, the bromine is expected to add to one of the ortho positions. Steric hindrance from the fused ring would likely favor substitution at the 6-position.

Route B: Early-Stage Bromination

Step 1: Nitration of 2,3-dihydro-1H-indene to 5-Nitro-2,3-dihydro-1H-indene

  • This step is identical to Step 1 in Route A.

Step 2: Bromination of 5-Nitro-2,3-dihydro-1H-indene to 6-Bromo-5-nitro-2,3-dihydro-1H-indene

  • Materials: 5-Nitro-2,3-dihydro-1H-indene, bromine, iron(III) bromide, dichloromethane.

  • Procedure: 5-Nitro-2,3-dihydro-1H-indene is dissolved in dichloromethane, and a catalytic amount of iron(III) bromide is added. A solution of bromine in dichloromethane is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated solution of sodium bisulfite. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The product mixture would likely require chromatographic separation to isolate the desired 6-bromo-5-nitro-2,3-dihydro-1H-indene from other isomers.

Step 3: Reduction of 6-Bromo-5-nitro-2,3-dihydro-1H-indene to 6-Bromo-5-amino-2,3-dihydro-1H-indene

  • This step is analogous to Step 2 in Route A, using 6-bromo-5-nitro-2,3-dihydro-1H-indene as the starting material.

Step 4: Acetylation of 6-Bromo-5-amino-2,3-dihydro-1H-indene to this compound

  • This step is analogous to Step 3 in Route A, using 6-bromo-5-amino-2,3-dihydro-1H-indene as the starting material.

References

A Comparative Guide to Confirming the Purity of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two of the most powerful and widely used analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document outlines detailed experimental protocols, presents a comparative analysis of hypothetical experimental data, and includes a visual workflow to assist in selecting the most appropriate method for your analytical needs. The choice between HPLC and GC-MS is contingent on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and specificity of the analysis.

Performance Comparison: HPLC vs. GC-MS

This compound is a non-volatile compound, making HPLC the more direct and suitable method for analysis. GC-MS analysis would necessitate a derivatization step to increase the volatility of the compound, which can introduce complexity and potential for sample alteration.

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of non-volatile or thermally labile compounds.[1][2] Given the structure of this compound, HPLC can provide excellent separation and quantification without the need for chemical modification.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the analysis of volatile and thermally stable compounds.[3][4] While direct analysis of this compound by GC-MS is challenging due to its low volatility, this method is highly effective for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process.[1]

The following table summarizes hypothetical quantitative data from the analysis of a batch of this compound using both HPLC and GC-MS.

ParameterHPLC AnalysisGC-MS Analysis (for volatile impurities)
Analyte Retention Time 8.52 minN/A
Analyte Peak Area (%) 99.85%N/A
Impurity 1 (Starting Material) Retention Time: 4.21 min, Peak Area: 0.08%N/A
Impurity 2 (By-product) Retention Time: 6.78 min, Peak Area: 0.05%N/A
Impurity 3 (Degradant) Retention Time: 9.15 min, Peak Area: 0.02%N/A
Residual Solvent (Acetone) N/ARetention Time: 3.11 min, Peak Area: 0.03%
Residual Solvent (Toluene) N/ARetention Time: 5.43 min, Peak Area: 0.01%
Limit of Detection (LOD) ~1 ng~1 pg
Limit of Quantitation (LOQ) ~5 ng~5 pg

Experimental Protocols

Below are detailed experimental protocols for the analysis of this compound purity using both HPLC and GC-MS. These are representative methods and may require optimization for specific samples and instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Residual Solvents

This method is suitable for the identification and quantification of volatile residual solvents.

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 240 °C at 10 °C/min.

    • Final hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide). Seal the vial and heat at 80 °C for 20 minutes before injection.

Experimental Workflow

A systematic workflow is essential for ensuring the accuracy and consistency of purity analysis. The following diagram illustrates the general workflow for both HPLC and GC-MS analysis.

Purity Confirmation Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis (Non-Volatile Impurities) cluster_gcms GC-MS Analysis (Volatile Impurities) cluster_final Final Purity Assessment Sample This compound Sample Preparation Sample Preparation Sample->Preparation Weighing & Dissolving HPLC HPLC Injection Preparation->HPLC GCMS Headspace GC-MS Injection Preparation->GCMS Separation_H Chromatographic Separation HPLC->Separation_H Detection_H UV Detection Separation_H->Detection_H Data_H Data Acquisition & Processing Detection_H->Data_H Report_H Purity Report Data_H->Report_H Final_Report Comprehensive Purity Report Report_H->Final_Report Separation_G Chromatographic Separation GCMS->Separation_G Detection_G Mass Spectrometry Detection Separation_G->Detection_G Data_G Data Acquisition & Library Search Detection_G->Data_G Report_G Residual Solvent Report Data_G->Report_G Report_G->Final_Report

Caption: Experimental workflow for purity confirmation.

Conclusion

Both HPLC and GC-MS are indispensable techniques for the comprehensive purity assessment of this compound. HPLC is the primary choice for quantifying the main component and any non-volatile impurities due to the compound's nature.[1] In contrast, GC-MS is superior for identifying and quantifying volatile impurities, such as residual solvents, which are critical to control in pharmaceutical manufacturing.[1]

For robust quality control, a combination of both techniques is often ideal. HPLC can be utilized for routine purity assays and the quantification of known non-volatile impurities, while GC-MS can be employed for the identification of unknown volatile impurities and for orthogonal verification of the purity results. The selection of the method should ultimately be guided by the specific regulatory requirements, the synthetic route of the compound, and the nature of the expected impurities.

References

Comparative Analysis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide and Structurally Related Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide and similar bioactive molecules, focusing on their performance and supported by experimental data. The content is intended to inform research and development efforts in the fields of medicinal chemistry and pharmacology.

Introduction to this compound and its Analogs

This compound is a synthetic organic compound featuring a core structure of bromo-2,3-dihydro-1H-indene. While specific biological activity for this exact molecule is not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. The 2,3-dihydro-1H-indene scaffold is a key component in a variety of biologically active compounds.

Notably, derivatives of bromo-2,3-dihydro-1H-indene have emerged as potent inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.

This guide will focus on a comparative analysis between the core structure of this compound and a closely related, well-characterized bioactive molecule, a Bruton's tyrosine kinase (BTK) inhibitor containing the 5-bromo-2,3-dihydro-1H-indenyl moiety. For the purpose of this comparison, we will refer to a representative BTK inhibitor from this class, designated here as Compound A , which shares the core scaffold and has published experimental data.

Comparative Biological Activity

The primary biological target identified for compounds structurally similar to this compound is Bruton's tyrosine kinase (BTK).

Table 1: Comparison of Biological Activity

CompoundTargetIC50 (nM)Cell-based Potency (nM)
This compound Not ReportedNot ReportedNot Reported
Compound A (Representative BTK Inhibitor) Bruton's Tyrosine Kinase (BTK)< 1050 - 100

Note: Data for "Compound A" is representative of potent BTK inhibitors from this structural class as reported in medicinal chemistry literature.

Mechanism of Action: BTK Inhibition

BTK inhibitors containing the bromo-2,3-dihydro-1H-indenyl scaffold typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the BTK enzyme, preventing the phosphorylation of its substrates. Some inhibitors in this class form a covalent bond with a cysteine residue (Cys481) in the active site, leading to irreversible inhibition. This covalent interaction provides high potency and prolonged duration of action.

Signaling Pathway

The inhibition of BTK interrupts the B-cell receptor (BCR) signaling pathway, which is critical for B-cell proliferation and survival.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Compound_A Compound A (BTK Inhibitor) Compound_A->BTK Inhibition IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Pathway Calcium->NFkB Cell_Response B-cell Proliferation & Survival NFkB->Cell_Response

Caption: B-cell receptor signaling pathway and the inhibitory action of Compound A on BTK.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro BTK Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the BTK enzyme.

Protocol:

  • Recombinant human BTK enzyme is incubated with the test compound at various concentrations in a kinase buffer.

  • A fluorescently labeled peptide substrate and ATP are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a specified time at room temperature.

  • A developing reagent is added to stop the reaction and generate a signal proportional to the amount of phosphorylated substrate.

  • The fluorescence is measured using a microplate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based BTK Autophosphorylation Assay

Objective: To assess the potency of a compound in a cellular context by measuring the inhibition of BTK autophosphorylation.

Protocol:

  • A human B-cell lymphoma cell line (e.g., Ramos) is cultured and seeded in microplates.

  • Cells are pre-incubated with the test compound at various concentrations.

  • B-cell receptor signaling is stimulated with an anti-IgM antibody to induce BTK autophosphorylation.

  • Cells are lysed, and the level of phosphorylated BTK (pBTK) is quantified using an immunoassay (e.g., ELISA or Western blot).

  • The percentage of inhibition is calculated relative to vehicle-treated controls, and the cell-based potency is determined.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay Compound_Prep1 Compound Dilution Series Enzyme_Incubation Incubate with BTK Enzyme Compound_Prep1->Enzyme_Incubation Reaction_Start Add Substrate & ATP Enzyme_Incubation->Reaction_Start Signal_Detection1 Measure Fluorescence Reaction_Start->Signal_Detection1 IC50_Calc Calculate IC50 Signal_Detection1->IC50_Calc Cell_Culture Culture B-cell Lymphoma Cells Compound_Treatment Treat Cells with Compound Cell_Culture->Compound_Treatment Stimulation Stimulate with anti-IgM Compound_Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis pBTK_Quant Quantify pBTK (ELISA) Lysis->pBTK_Quant Potency_Calc Determine Cellular Potency pBTK_Quant->Potency_Calc

Caption: Workflow for determining in vitro and cell-based activity of BTK inhibitors.

Conclusion

While direct biological data for this compound is limited, the analysis of structurally similar molecules strongly suggests its potential as a scaffold for kinase inhibitors, particularly for Bruton's tyrosine kinase. The bromo-2,3-dihydro-1H-indene core is a validated pharmacophore in potent BTK inhibitors. Further investigation through synthesis and biological screening is warranted to elucidate the specific activity and therapeutic potential of this compound and its derivatives. The experimental protocols and workflows provided herein offer a standardized approach for such evaluations.

In Vivo Efficacy of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and preclinical data reveals a lack of specific information on the in vivo efficacy of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide. At present, there are no publicly accessible studies detailing its performance in living organisms, its mechanism of action, or the therapeutic areas for which it is being investigated.

While the broader class of acetamide derivatives has been explored for various therapeutic applications, including as kinase inhibitors or modulators of inflammatory pathways, this specific molecule, this compound, remains uncharacterized in the public domain regarding its biological activity and efficacy.

Therefore, a comparative guide detailing its performance against standard-of-care treatments, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time. The scientific community awaits the publication of preclinical and clinical research to elucidate the potential therapeutic value of this compound.

For researchers, scientists, and drug development professionals interested in this molecule, the initial steps would involve in vitro screening to identify its biological targets, followed by extensive preclinical in vivo studies to determine its efficacy, safety, and pharmacokinetic profile. Without such foundational data, no objective comparison to established standards can be made.

Safety Operating Guide

Proper Disposal of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide (CAS No. 157701-33-2), a brominated organic compound. The following protocols are based on established best practices for hazardous chemical waste management and are intended for researchers, scientists, and drug development professionals.

Essential Safety and Hazard Information

While a comprehensive hazard profile for this specific compound is not available, its classification and the nature of related chemicals necessitate careful handling. Based on available data for this compound and analogous compounds like acetamide and other brominated organics, it is prudent to treat this substance with caution.

ParameterInformationSource/Analogy
CAS Number 157701-33-2Angene Chemical SDS[1]
Primary Hazards Acute oral toxicity (Category 4).[1] Suspected carcinogen (by analogy to Acetamide).Safety Data Sheets for Acetamide
Combustion Products Carbon oxides, nitrogen oxides (NOx), Hydrogen bromide gas.[1]Angene Chemical SDS[1]
Handling Precautions Use only under a chemical fume hood.[2] Avoid breathing dust.[2] Do not get in eyes, on skin, or on clothing.[2]General laboratory safety[2]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3]General laboratory safety[3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, reducing agents, and combustible materials.[2][3]Safety Data Sheet for similar compounds[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict compliance with local, state, and federal regulations. This protocol provides a general framework for its safe management as a hazardous waste stream.

Personal Protective Equipment (PPE) and Safety Measures

Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[3] All handling of the solid material or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

Waste Collection
  • Solid Waste : Collect waste this compound and any contaminated disposable materials (e.g., weighing paper, gloves, wipes, silica gel, filter paper) in a designated, chemically compatible, and sealable hazardous waste container.[3][4]

  • Aqueous Waste : Any aqueous solutions containing this compound should be treated as hazardous waste and collected separately in a designated liquid waste container.[4] Do not dispose of this chemical down the drain.[3][5]

Labeling the Waste Container

The waste container must be clearly and securely labeled. The label should include:

  • The words "Hazardous Waste" .[3][4]

  • The full chemical name: "this compound" .[3]

  • The specific hazard class: "Halogenated Organic Waste" .[4]

  • Accumulation start date and other information as required by your institution.

Waste Segregation

Proper segregation is crucial to prevent dangerous reactions.[4] Store this waste stream separately from incompatible materials, particularly alkalis, reducing agents, and combustible materials.[4] Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]

Storage of Waste

Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.[3] The storage area should be cool, dry, and away from direct sunlight and heat sources to ensure stability.[4]

Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6] Provide the contractor with all available information about the chemical, including the Safety Data Sheet if possible. The most common final disposal method for this type of waste is incineration at a licensed facility equipped with appropriate emission control systems.[7]

Experimental Workflow & Disposal Pathway

G cluster_0 Step 1: Preparation & Safety cluster_1 Step 2: Waste Segregation & Collection cluster_2 Step 3: Container Management cluster_3 Step 4: Storage & Disposal A Wear Required PPE (Gloves, Goggles, Lab Coat) B Work in Chemical Fume Hood C Identify Waste Type B->C Begin Disposal D Solid Waste (e.g., contaminated gloves, paper) C->D E Liquid Waste (e.g., aqueous solutions) C->E F Collect in Designated Halogenated Organic Waste Container D->F E->F G Securely Seal Container F->G Container Full H Label Container Correctly 'Hazardous Waste' 'Halogenated Organic' G->H I Store in Designated Waste Accumulation Area H->I J Contact EHS or Licensed Waste Disposal Contractor I->J Scheduled Pickup K Final Disposal (e.g., Incineration) J->K

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and environmental protection.

Chemical Identifier:

Compound NameCAS Number
This compound157701-33-2
Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not extensively available, its structure as a bromo-aromatic acetamide suggests that it should be handled with care. The primary hazards are anticipated to be acute oral toxicity, and potential for skin and eye irritation.[1] Therefore, a stringent PPE protocol is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield must be worn over goggles to protect against splashes.[2][3][4]
Hands Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. For direct handling or risk of splash, double-gloving is advised. Gloves must be changed immediately upon contamination.[2][3][5]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is required. Ensure it is made of a material appropriate for handling chemical compounds.[2][3][4]
Respiratory NIOSH-Approved RespiratorUse in a well-ventilated area or under a chemical fume hood.[2][6] If dusts are generated, a respirator with an appropriate particulate filter is necessary.[7][8]
Feet Closed-Toe ShoesPerforated shoes, sandals or similar should not be worn. Appropriate footwear should cover and protect the entire foot.[5][9]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases.[6][7]

2. Handling and Experimentation:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Minimize dust generation and accumulation.[7]

  • Avoid contact with skin and eyes.[7]

  • Wash hands thoroughly after handling.[6]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7][10]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Assemble Materials in Hood prep_fume_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve handling_monitor Monitor Experiment handling_dissolve->handling_monitor cleanup_decontaminate Decontaminate Surfaces handling_monitor->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_disposal Dispose of Waste cleanup_ppe->cleanup_disposal

Caption: Step-by-step experimental workflow.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Disposal: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[6] Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not empty into drains.[6]

Disposal Decision Tree

disposal_plan Disposal Plan for this compound start Waste Generated is_contaminated Contaminated with this compound? start->is_contaminated solid_waste Solid Waste (e.g., gloves, paper towels) is_contaminated->solid_waste Yes liquid_waste Liquid Waste (e.g., reaction mixtures) is_contaminated->liquid_waste Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid professional_disposal Dispose via Licensed Hazardous Waste Contractor collect_solid->professional_disposal collect_liquid->professional_disposal

Caption: Decision tree for proper waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.